3-Methyl-6-nitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448355 | |
| Record name | 3-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6494-19-5 | |
| Record name | 3-Methyl-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1H-indazole
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No: 6494-19-5). It is intended for use by professionals in the fields of chemical research, organic synthesis, and pharmaceutical development.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts a high degree of reactivity and makes it a valuable building block in medicinal chemistry.[2] This compound is particularly noted as a key intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR).[3][4] Its applications extend to the synthesis of antibacterial and antiviral drugs, as well as materials for the agrochemical and dye industries.[1][2]
Chemical and Physical Properties
This compound is a solid, beige to dark yellow powder at room temperature.[3][4] It exhibits moderate solubility in organic solvents like chloroform (B151607) and methanol (B129727) and is minimally soluble in water.[3] The presence of the nitro and methyl groups on the indazole ring contributes to its chemical reactivity and thermal stability.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6494-19-5 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Solid, beige to dark yellow powder | [3][4] |
| Melting Point | 187-188°C | [2][5] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2][3] |
| Density | 1.437 g/cm³ | [2][3] |
| pKa (Predicted) | 11.47 ± 0.40 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol; minimum in water | [3][4] |
| Storage | Sealed in a dry, cool place at room temperature | [3][4] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the cyclization of a pre-nitrated precursor.
Synthesis Methodologies
Method 1: Direct Nitration This method uses 3-methylindazole as the starting material. The nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to introduce a nitro group at the 6-position of the indazole ring.[6] While the process is straightforward, it requires strict temperature control to minimize the formation of by-products.[6]
Method 2: Indirect Nitration This approach involves the cyclization of a starting material like o-aminotoluene to form the indazole ring, followed by a selective nitration step.[6][7] This can offer higher selectivity and fewer side reactions compared to direct nitration.[6]
Method 3: Synthesis from 2-Ethyl-5-nitroaniline (B1661927) A common laboratory and industrial synthesis involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.[3][8]
Detailed Experimental Protocol: Synthesis from 2-Ethyl-5-nitroaniline[8]
-
Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 1 equivalent) in water (1 ml) all at once.
-
Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.
-
Crystallization: Allow the filtrate to stand at room temperature for 3 days.
-
Work-up: Concentrate the solution under vacuum. Dilute the residue with 2 ml of water and stir vigorously.
-
Isolation: Collect the solid product by filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[8]
A general workflow for the synthesis and purification is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 4. 3-methyl-6-nitro-3H-indazole [chembk.com]
- 5. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]
- 6. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 7. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
3-Methyl-6-nitro-1H-indazole molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of 3-Methyl-6-nitro-1H-indazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.
Molecular Structure and Formula
This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indazole core, which is comprised of a benzene (B151609) ring fused to a pyrazole (B372694) ring. A methyl group is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 6-position. The presence of the electron-withdrawing nitro group and the indazole nucleus makes it a versatile building block in medicinal chemistry.[1][2]
The molecular formula for this compound is C₈H₇N₃O₂ .[2]
Molecular Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 187-188 °C | [3] |
| Boiling Point | 384.9 ± 22.0 °C (Predicted) | [3] |
| Density | 1.437 g/cm³ | [3] |
| Appearance | Beige to Dark Yellow Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Experimental Protocols
Synthesis of this compound from 2-Ethyl-5-nitroaniline (B1661927)
This protocol details a common and effective method for the synthesis of this compound.[1]
Materials:
-
2-Ethyl-5-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (B80452)
-
Water
-
Hexane
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
Diazotization:
-
Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate container, dissolve 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water.
-
Add the sodium nitrite solution to the cooled 2-ethyl-5-nitroaniline solution all at once with vigorous stirring.
-
Continue stirring the reaction mixture for 15 minutes at 25 °C.
-
-
Cyclization and Isolation:
-
After 3 hours, remove any residual solid by filtration.
-
Allow the filtrate to stand at room temperature for 3 days.
-
Concentrate the solution under vacuum using a rotary evaporator.
-
Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a 4:1 hexane/ethyl acetate solvent system.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 300 MHz or 500 MHz NMR spectrometer.
-
Parameters: Record the spectrum at room temperature. Use a standard pulse sequence.
-
Expected Chemical Shifts (in DMSO-d₆): ¹H NMR spectra are expected to show characteristic signals for the aromatic protons and the methyl group protons. A patent describing a similar synthesis provides the following data for a related compound, 2,3-dimethyl-6-nitro-2H-indazole, which can serve as a reference: δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=8.9Hz, 1H), 7.94 (d, J=9.1Hz, 1H), 8.51 (s, 1H).[4]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 75 MHz or 125 MHz NMR spectrometer.
-
Parameters: Employ a standard proton-decoupled pulse sequence.
-
Expected Chemical Shifts: The spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands: Look for characteristic absorption bands corresponding to the N-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), and the symmetric and asymmetric stretches of the nitro group (typically around 1522 cm⁻¹ and 1347 cm⁻¹).[5]
Biological Relevance and Signaling Pathways
This compound is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. Pazopanib targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[6] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels).
The diagram below illustrates the simplified signaling pathways inhibited by Pazopanib.
Caption: Pazopanib Inhibition of VEGFR and PDGFR Signaling Pathways.
The experimental workflow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 3. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the CAS number 6494-19-5.[1][2] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its chemical structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts it with significant reactivity for further chemical modifications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the development of therapeutic agents.
Physicochemical Properties
This compound is a solid, appearing as a yellow to brown powder at room temperature.[2][3] It possesses a moderate molecular weight, which contributes to its good chemical reactivity and stability.[3]
| Property | Value | Reference |
| CAS Number | 6494-19-5 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2][4] |
| Molecular Weight | 177.16 g/mol | [1][2][4] |
| Appearance | Yellow to brown powder | [2] |
| Melting Point | 184-188 °C | [2][3][5] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [5][6] |
| Density (Predicted) | 1.437 g/cm³ | [5][6] |
| Purity (Typical) | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at < -4°C, in a dry and sealed environment | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the direct nitration of a pre-existing indazole derivative.
Synthesis from 2-Ethyl-5-nitroaniline (B1661927)
One common laboratory-scale synthesis involves the diazotization and cyclization of 2-ethyl-5-nitroaniline.[5][7]
Experimental Protocol:
-
Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 6.14 mmol) in water (1 ml) to the cooled mixture all at once.
-
Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.
-
Standing: Allow the filtrate to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution under vacuum.
-
Precipitation: Dilute the residue with 2 ml of water and stir vigorously to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[4][5][7]
A variation of this procedure utilizes tert-butyl nitrite as the diazotizing agent, which can lead to a higher yield.[7]
Alternative Protocol using tert-Butyl Nitrite:
-
Dissolution: Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.
-
Addition of Diazotizing Agent: Add a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid dropwise over 15 minutes.
-
Reaction: After the addition is complete, allow the solution to stir for 30 minutes.
-
Work-up: Remove the acetic acid in vacuo to afford an orange solid. Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.
-
Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford this compound as a yellow solid (10.4 g, 98% yield).[7]
Direct Nitration of 3-Methylindazole
This method involves the direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid.[1][6]
Experimental Protocol:
-
Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid.
-
Cooling: Cool the solution to a low temperature (0–5°C).
-
Nitration: Slowly add nitric acid to the cooled solution while maintaining the temperature.
-
Reaction: Allow the reaction to proceed to completion.
-
Work-up: After the reaction is complete, perform neutralization, extraction, and recrystallization to purify the product.[6]
Applications in Drug Development
This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably the anti-cancer drug Pazopanib.[5][8][9]
Intermediate in the Synthesis of Pazopanib
Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It is an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[5][8] this compound is a critical precursor in the multi-step synthesis of Pazopanib.[5][9] The synthesis involves the methylation of this compound to form 2,3-dimethyl-6-nitro-2H-indazole, which is a key intermediate for Pazopanib.[10][11]
Potential as a Scaffold for Other Therapeutic Agents
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antileishmanial properties.[12] While this compound is primarily used as an intermediate, its structural motifs suggest potential for derivatization to create novel therapeutic agents. For instance, related 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising antileishmanial candidates that target the trypanothione (B104310) reductase (TryR) enzyme in Leishmania.[13]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1][2] Its well-defined synthesis routes and its crucial role as a precursor to the anti-cancer drug Pazopanib underscore its importance in drug development. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents with a wide range of biological activities.
References
- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]
- 4. 3-Methyl-6-nitroindazole | 6494-19-5 [chemicalbook.com]
- 5. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 6. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 7. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 11. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] It presents as a yellow to beige or brown solid powder.[2][3][4] This compound is a significant intermediate in the synthesis of various bioactive molecules, most notably in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] Its unique chemical structure, featuring both a methyl and a nitro group on the indazole ring, imparts specific physical and chemical properties that are crucial for its application in pharmaceutical and materials science.[1][2] This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O₂ | [1][4] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| Appearance | Yellow to Beige Solid Powder | [2][3][4] |
| Melting Point | 187-188 °C | [2][3][4] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [3][4] |
| Density | 1.437 g/cm³ | [3][5] |
| pKa (Predicted) | 11.47 ± 0.40 | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol.[3][4] In the temperature range of 278.15 to 328.15 K, its molar fraction solubility increases with temperature. It is most soluble in N,N-dimethylformamide and least soluble in water.[3] | [3][4] |
| Storage Conditions | Store in a cool, dry environment, sealed from moisture, and away from direct sunlight and high temperatures.[2][4] | [2][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of the purity of a crystalline solid.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or a modern digital melting point apparatus).[6]
-
Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the solid first begins to melt (T1) and the temperature at which the last of the solid melts (T2) are recorded.[6][8]
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample of this compound, this range is expected to be sharp, for instance, 187-188°C.[2][6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, chloroform, N,N-dimethylformamide).[9][10]
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged to separate the undissolved solid from the supernatant.[10]
-
Sampling and Quantification: A precise volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]
-
Calculation: The solubility is calculated from the measured concentration, taking the dilution factor into account. The experiment should be performed in triplicate for each solvent to ensure accuracy.[11]
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and identifying functional groups.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption peaks for the nitro group are expected between 1350-1550 cm⁻¹.[12]
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected.
-
Sample Application: A small amount of the solid this compound powder is placed onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.
-
Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent, such as ethanol (B145695) or acetone, to remove any sample residue.[13]
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[14]
Methodology (¹H NMR):
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14] Tetramethylsilane (TMS) is typically added as an internal standard.[14]
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[14]
-
Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[14]
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to elucidate the proton structure of the molecule.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[12][15]
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the mass spectrometer, often the mobile phase used for liquid chromatography.[15]
-
Instrumentation: The sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).[15] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[15]
-
Data Acquisition: The mass spectrum is acquired, often in positive ion mode to detect the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement.[15]
-
Data Analysis: The spectrum is analyzed to confirm the molecular weight of the compound. The presence of other peaks may indicate impurities or fragmentation products.[15]
Workflow for Physicochemical Characterization
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the physical properties of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 2. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 4. 3-methyl-6-nitro-3H-indazole [chembk.com]
- 5. echemi.com [echemi.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The detection methods for this compound. - LISKON [liskonchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvents is critical for process development, formulation, and purification in the pharmaceutical industry.
Core Concepts: Solubility Profile
This compound (CAS: 6494-19-5) is a crystalline solid that exhibits a wide range of solubility depending on the polarity of the solvent. Generally, it is slightly soluble in water and non-polar organic solvents, with solubility increasing in polar aprotic and protic solvents.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at temperatures ranging from 278.15 K to 328.15 K. This data is sourced from a comprehensive study by Wang et al. (2019) in the Journal of Chemical & Engineering Data.[1][2]
| Temperature (K) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetone | Ethyl Acetate | Ethanol | Acetonitrile | n-Propanol | Water |
| 278.15 | 0.04892 | 0.01235 | 0.00987 | 0.00562 | 0.00345 | 0.00218 | 0.00198 | 0.000021 |
| 283.15 | 0.05987 | 0.01562 | 0.01234 | 0.00715 | 0.00432 | 0.00278 | 0.00251 | 0.000029 |
| 288.15 | 0.07281 | 0.01954 | 0.01521 | 0.00898 | 0.00531 | 0.00345 | 0.00312 | 0.000038 |
| 293.15 | 0.08792 | 0.02421 | 0.01854 | 0.01112 | 0.00645 | 0.00421 | 0.00381 | 0.000049 |
| 298.15 | 0.10542 | 0.02978 | 0.02241 | 0.01354 | 0.00778 | 0.00508 | 0.00459 | 0.000062 |
| 303.15 | 0.12551 | 0.03634 | 0.02689 | 0.01635 | 0.00921 | 0.00605 | 0.00548 | 0.000078 |
| 308.15 | 0.14832 | 0.04401 | 0.03201 | 0.01958 | 0.01082 | 0.00712 | 0.00645 | 0.000096 |
| 313.15 | 0.17401 | 0.05298 | 0.03789 | 0.02321 | 0.01261 | 0.00829 | 0.00753 | 0.000118 |
| 318.15 | 0.20271 | 0.06334 | 0.04462 | 0.02735 | 0.01462 | 0.00958 | 0.00871 | 0.000143 |
| 323.15 | 0.23452 | 0.07521 | 0.05221 | 0.03198 | 0.01684 | 0.01101 | 0.01001 | 0.000171 |
| 328.15 | 0.26951 | 0.08878 | 0.06078 | 0.03712 | 0.01928 | 0.01258 | 0.01142 | 0.000204 |
Data presented as mole fraction (x).
Experimental Protocols
The quantitative solubility data presented above was determined using the static equilibrium method, also known as the isothermal shake-flask method. This is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.
Static Equilibrium (Shake-Flask) Method
Objective: To determine the equilibrium solubility of a solid solute in a solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected solvents of high purity
-
Analytical balance
-
Constant temperature water bath or shaker
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed glass vial or flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature is maintained within ±0.1 K.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is then calculated from the measured concentration. If the analysis is performed on a mass/volume basis, it can be converted to mole fraction using the molar masses of the solute and solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the static equilibrium method for determining solubility.
References
Spectroscopic and Synthetic Profile of 3-Methyl-6-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characteristics of 3-Methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining such data, and presents logical workflows for its synthesis and analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted to exhibit signals characteristic of its substituted aromatic structure. The electron-withdrawing nature of the nitro group at the C6 position is expected to significantly influence the chemical shifts of the protons and carbons on the indazole ring, generally shifting them to a lower field (higher ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~13.0 | broad singlet | - |
| H-4 | ~8.0 | doublet | ~9.0 |
| H-5 | ~8.4 | doublet of doublets | ~9.0, ~2.0 |
| H-7 | ~8.6 | doublet | ~2.0 |
| CH₃ | ~2.6 | singlet | - |
Solvent: DMSO-d₆. Reference: Tetramethylsilane (B1202638) (TMS) at δ = 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~145 |
| C-3a | ~122 |
| C-4 | ~120 |
| C-5 | ~116 |
| C-6 | ~147 |
| C-7 | ~108 |
| C-7a | ~141 |
| CH₃ | ~12 |
Solvent: DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3300 | Medium, Broad | N-H | Stretching |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Weak | C-H (methyl) | Stretching |
| 1620-1600 | Medium | C=C (aromatic) | Stretching |
| 1530-1500 | Strong | N-O (nitro) | Asymmetric Stretching |
| 1350-1330 | Strong | N-O (nitro) | Symmetric Stretching |
| 850-800 | Strong | C-H (aromatic) | Out-of-plane Bending |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Nitration of 3-Methylindazole
This compound is commonly synthesized via the direct nitration of 3-methylindazole.[1]
-
Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of 0-5°C.[1]
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a neutral pH is achieved. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
¹H NMR Data Acquisition:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using one of the following methods:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the salt plates with Nujol (for Nujol mull).
-
Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
References
An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceuticals, notably the angiogenesis inhibitor Pazopanib.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the indazole ring system. This document details the primary reactions of the nitro group, focusing on its reduction to an amino group and exploring the potential for nucleophilic aromatic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[2][3] Its structure, featuring a nitro group at the 6-position of the 3-methyl-1H-indazole core, renders it a versatile building block in synthetic organic chemistry. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution while activating it for nucleophilic attack. However, the most synthetically valuable transformation of the nitro group in this context is its reduction to an amino group, which is a critical step in the synthesis of numerous biologically active molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Melting Point | 187-188 °C | [2] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2] |
| Density | 1.437 g/cm³ | [2] |
Reactivity of the Nitro Group
The reactivity of the nitro group in this compound is dominated by reduction reactions. The potential for nucleophilic aromatic substitution is also considered, although less documented for this specific molecule.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is the most frequently employed and synthetically useful reaction of this compound. This transformation yields 6-amino-3-methyl-1H-indazole, a key precursor for further functionalization. Several reducing agents and conditions have been reported for this conversion, with varying yields and selectivities.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of nitroarenes. This method offers clean reaction profiles and high yields.
Experimental Protocol: Reduction of 6-nitro-1H-indazole with Pd/C and H₂
A general procedure for the reduction of the related 6-nitro-1H-indazole involves mixing the substrate with 10% Pd/C catalyst in methanol (B129727) and stirring the reaction overnight under a hydrogen atmosphere (1 atm). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to afford 6-amino-1H-indazole. A yield of 94% has been reported for this transformation.
Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro compounds, particularly in the presence of acid.
Experimental Protocol: Reduction of this compound with SnCl₂
To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl is added dropwise over 15 minutes, keeping the reaction temperature below 100 °C. After the addition is complete, the ice bath is removed, and the solution is allowed to stir for an additional 20 minutes. Diethyl ether is then added to precipitate the product, which is isolated by filtration and washed with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid in 92% yield.
Reduction with iron powder in an acidic medium is another widely used, cost-effective, and environmentally benign method for converting nitroarenes to anilines.
Experimental Protocol: General Procedure for Nitro Reduction with Iron
To a suspension of the nitroarene (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added. The resulting suspension is subjected to ultrasonic irradiation or heated to reflux until the reaction is complete as monitored by TLC. The reaction mixture is then filtered to remove the iron residue, which is washed with an organic solvent like ethyl acetate. The filtrate is partitioned with an aqueous base (e.g., 2M KOH), and the aqueous layer is further extracted with the organic solvent. The combined organic layers are dried and concentrated to yield the corresponding amine.
Table 2: Comparison of Reduction Methods for 6-Nitroindazoles
| Reagent/Catalyst | Substrate | Product | Yield | Reference |
| 10% Pd/C, H₂ | 6-nitro-1H-indazole | 6-amino-1H-indazole | 94% | |
| SnCl₂, HCl | 3-Methyl-6-nitroindazole | 3-methyl-1H-indazol-6-amine HCl salt | 92% |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 6-position is expected to activate the indazole ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C5 and C7). In such reactions, a potent nucleophile displaces a suitable leaving group (typically a halide) on the aromatic ring. While this is a common reaction for many nitroaromatic compounds, specific examples for this compound are not extensively reported in the literature.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.
Due to the lack of specific literature examples for SNAr on this compound, a generalized workflow is presented below.
Spectroscopic Data
The structural characterization of this compound and its reduction product, 6-amino-3-methyl-1H-indazole, is crucial for confirming their identity and purity. The following tables summarize the available and predicted spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Available, but specific shifts and solvent not detailed in readily accessible sources. | [1] |
| ¹³C NMR | No specific data found. | |
| IR Spectroscopy | Expected peaks for N-H, C-H (aromatic and methyl), and NO₂ stretching. | |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 177 | [3] |
Table 4: Spectroscopic Data for 6-amino-3-methyl-1H-indazole
| Technique | Data | Reference |
| ¹H NMR | No specific data found. | |
| ¹³C NMR | No specific data found. | |
| IR Spectroscopy | Expected peaks for N-H (amine and indazole), C-H (aromatic and methyl). | |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 147 | [3] |
Visualizations
Reaction Workflows
Caption: Workflow for the reduction of this compound.
Reaction Mechanisms
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of the nitro group in this compound is primarily characterized by its facile reduction to the corresponding amine, a transformation of significant importance in the synthesis of pharmaceutical agents. Various reliable methods, including catalytic hydrogenation and reductions with tin(II) chloride or iron powder, can achieve this conversion in high yields. While the nitro group is expected to activate the indazole ring for nucleophilic aromatic substitution, this reaction pathway is less documented for this particular substrate. Further research into the SNAr chemistry of this compound could unveil new synthetic routes to novel indazole derivatives. This guide provides a foundational understanding of the reactivity of this key intermediate, offering valuable protocols and data for researchers in the field.
References
Tautomerism in 3-Methyl-6-nitro-1H-indazole: A Technical Guide
Introduction
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their structure, particularly the arrangement of hydrogen bond donors and acceptors. A critical, yet often nuanced, aspect of indazole chemistry is annular tautomerism—the equilibrium between N1-H and N2-H forms. This phenomenon can profoundly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and crystal packing, as well as its pharmacological activity by altering its binding interactions with biological targets.[1]
This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). While specific experimental studies quantifying the tautomeric ratio for this exact molecule are not prevalent in publicly accessible literature, a robust understanding can be constructed by examining foundational principles of indazole tautomerism and analyzing data from closely related structural analogs. This document summarizes the expected tautomeric behavior, presents relevant thermodynamic data from analogous systems, details generalized experimental protocols for characterization, and provides logical diagrams to illustrate the core concepts.
The Tautomeric System: 1H vs. 2H Isomers
The principal annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, resulting in an equilibrium between the 1H- and 2H-tautomers.
-
This compound: This tautomer features a benzenoid-like six-membered ring, which generally confers greater aromatic stability.[2]
-
3-Methyl-6-nitro-2H-indazole: This tautomer possesses a quinonoid-like structure in its carbocyclic ring, which is typically associated with higher energy and lower thermodynamic stability.[2][3]
The 3H-tautomer is considered significantly less stable and is rarely observed in indazole systems.[2]
Thermodynamic Stability and Equilibrium Analysis
Direct experimental quantification of the tautomeric equilibrium constant (KT) for this compound is not available in the reviewed literature. However, extensive computational and experimental work on the parent indazole and its derivatives consistently demonstrates a strong preference for the 1H-tautomer.
Theoretical calculations on unsubstituted indazole show the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹).[4][5] This energetic preference is substantial, indicating that the equilibrium lies heavily in favor of the 1H form. The stability is primarily attributed to the greater aromatic character of the benzenoid system in the 1H-tautomer.[2] The presence of substituents, such as the methyl group at position 3 and the nitro group at position 6, modulates this equilibrium, but the fundamental preference for the 1H form is expected to remain. Reactivity studies of 6-nitroindazole, for instance, show that reactions occur at the N1 position, providing strong indirect evidence that the 1H-tautomer is the dominant and most reactive species in the equilibrium mixture.[4][5]
Data Presentation
The following table summarizes computational data for the parent indazole system, which serves as a reliable estimate for the behavior of this compound.
| Compound System | Computational Method | ΔE (1H vs. 2H) (kJ·mol⁻¹) | ΔE (1H vs. 2H) (kcal·mol⁻¹) | Reference |
| Unsubstituted Indazole | MP2/6-31G** | ~15 | ~3.6 | [4][5] |
| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | ~20 | ~4.8 | [1] |
Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers.
Influence of Substituents and Solvents
The position of the tautomeric equilibrium is a fine balance of electronic and environmental factors.
-
Electronic Effects: The 3-methyl group is an electron-donating group, while the 6-nitro group is strongly electron-withdrawing. A comprehensive theoretical study on 52 NH-indazoles concluded that while the 1H-tautomer is the most stable in most cases, the stability can be shifted by substituent effects.[6] However, for the specific substitution pattern in this compound, the stabilizing benzenoid character of the 1H form is expected to be the dominant factor.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric ratio.[7] Polar, protic solvents can stabilize both tautomers through hydrogen bonding. In some specific cases, less polar solvents can favor a 2H-tautomer if it is stabilized by a strong intramolecular hydrogen bond, a scenario not applicable to this compound.[6] Generally, for simple indazoles, the 1H tautomer remains dominant across a wide range of solvents.[1][8]
Experimental Protocols for Tautomer Characterization
The definitive characterization of indazole tautomers relies on a combination of spectroscopic and crystallographic techniques. The following sections detail generalized protocols applicable to the study of this compound.
Protocol for Tautomeric Ratio Determination by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a primary tool for identifying and quantifying tautomeric mixtures. The chemical shifts of the ring protons, particularly H4, H5, and H7, are sensitive to the location of the N-H proton.
-
Sample Preparation: Dissolve a precisely weighed amount (approx. 5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration in a 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K). Standard parameters should include a 30-45° pulse angle and a relaxation delay of at least 5 times the longest T₁ value to ensure accurate integration.[9]
-
Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment, especially for the carbon spectrum. The N-H proton signal, which is typically broad, should also be identified.
-
Integration and Quantification: Select well-resolved, non-overlapping signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrated areas of their respective signals. The equilibrium constant is calculated as KT = [2H-tautomer] / [1H-tautomer].
Protocol for Tautomer Identification by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often a critical and challenging step, requiring the screening of various solvents (e.g., ethanol, ethyl acetate, acetone, toluene) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation at a controlled temperature (e.g., 100 K or 296 K).[10]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other suitable techniques. Refine the structural model against the experimental data. The final refined structure will unequivocally show the position of the hydrogen atom on either N1 or N2, thereby identifying the tautomer present in the crystal lattice.[10][11]
Visualizations and Workflows
The following diagrams, generated using DOT language, illustrate the key logical and experimental relationships in the study of this compound tautomerism.
Caption: Tautomeric equilibrium of 3-Methyl-6-nitro-indazole.
Caption: Generalized workflow for tautomer analysis.
Conclusion
The annular tautomerism of this compound is a critical feature defining its chemical identity. Based on substantial evidence from parent indazole systems and related nitro-substituted analogs, the 1H-tautomer is unequivocally the predominant and thermodynamically more stable form. This stability is rooted in the aromatic character of its benzenoid ring. While direct quantitative data for this specific molecule remains an area for future experimental investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization. For professionals in drug development, confirming the dominance of the 1H-tautomer is essential for accurate structure-activity relationship (SAR) studies, computational modeling, and intellectual property development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical estimation of the annular tautomerism of indazoles | Semantic Scholar [semanticscholar.org]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole
Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole
Introduction
This compound (CAS No: 6494-19-5) is a pivotal organic intermediate in the fields of pharmaceutical and medicinal chemistry.[1][2] Its molecular structure, featuring an indazole ring with methyl and nitro group substituents, makes it a versatile building block for more complex molecules.[1] Notably, it is a critical precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in anti-cancer therapies that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] It also serves as an intermediate in the development of agrochemicals and novel materials.[5]
This document provides a detailed protocol for the synthesis of this compound via the direct nitration of 3-methylindazole. This method is widely used for its straightforward approach, utilizing a mixed acid system of concentrated nitric acid and sulfuric acid.[2][6]
Safety and Handling
This procedure involves the use of highly corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.
-
Hazardous Chemicals :
-
This compound : Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] Causes serious skin and eye irritation.[7][9]
-
Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe skin burns and eye damage.
-
Concentrated Nitric Acid (HNO₃) : Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Contact with other materials may cause fire.
-
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7] All operations must be conducted inside a certified chemical fume hood.[7]
-
Procedure Precautions : The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of by-products.[2][6] The addition of the nitrating mixture must be performed slowly and carefully.
Experimental Protocol: Direct Nitration of 3-Methylindazole
This protocol details the synthesis of this compound through electrophilic aromatic substitution. The strong electron-donating character of the indazole ring system directs the nitration, with the 6-position being a common site for substitution.
Materials and Reagents:
-
3-Methylindazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Recrystallization solvent (e.g., Ethanol (B145695)/Water mixture)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the initial heat generated.
-
Preparation of Nitrating Mixture : In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared cautiously and allowed to cool before use.
-
Nitration Reaction : Cool the solution of 3-methylindazole in sulfuric acid to between 0–5°C using the ice-water bath.[2]
-
Slow Addition : Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[6]
-
Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.
-
Quenching : Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. A solid precipitate of crude this compound will form.
-
Isolation : Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids.
-
Neutralization : The crude product can be further washed with a dilute sodium bicarbonate solution to ensure all acid is neutralized, followed by another wash with cold water.
-
Purification : The crude product is purified by recrystallization. A common solvent system is an ethanol/water mixture.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.
Data Summary
The following table summarizes key quantitative data for the materials involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reaction Parameters |
| 3-Methylindazole (Starting Material) | C₈H₈N₂ | 132.16 | 111-114 | - |
| This compound (Product) | C₈H₇N₃O₂ | 177.16[1][2] | 187-188[1][2] | Reaction Temp: 0-10°C[6] |
| Nitric Acid (Reagent) | HNO₃ | 63.01 | -42 | Used in nitrating mixture |
| Sulfuric Acid (Reagent/Solvent) | H₂SO₄ | 98.08 | 10 | Used in nitrating mixture |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the direct nitration of 3-methylindazole.
References
- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 2. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemical-label.com [chemical-label.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-6-nitro-1H-indazole is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for oncology, as well as in the creation of pesticides and other fine chemicals.[1][2][3] Its molecular structure features an indazole ring with a methyl group at the 3-position and a nitro group at the 6-position.[2] One of the most straightforward methods for its preparation is the direct nitration of 3-methyl-1H-indazole.
This method involves the electrophilic substitution of a nitro group onto the indazole ring using a mixed acid system, typically nitric acid and sulfuric acid.[1][2] While the process is relatively simple, careful control of reaction conditions, especially temperature, is crucial to ensure high regioselectivity for the 6-nitro isomer and to minimize the formation of by-products such as other regioisomers or dinitro compounds.[1][4]
This document provides a detailed protocol for the direct nitration of 3-methyl-1H-indazole, including a summary of reaction parameters, a step-by-step experimental guide, and troubleshooting advice.
Reaction Scheme
The direct nitration of 3-methyl-1H-indazole proceeds by treating the starting material with a nitrating agent, a mixture of concentrated nitric and sulfuric acids, at low temperatures.
Caption: Direct nitration of 3-methyl-1H-indazole.
Experimental Protocol
This protocol describes a generalized lab-scale procedure for the synthesis of this compound.
Materials and Reagents
-
3-Methyl-1H-indazole (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (NaOH) or other suitable base for neutralization
-
Deionized Water
-
Ice
-
Ethanol or other suitable solvent for recrystallization
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.
-
Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition.
-
Nitrating Agent Addition: Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise via a dropping funnel.[1][2][4] The temperature of the reaction mixture must be strictly controlled and kept below 5°C to prevent over-nitration and the formation of unwanted side products.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of a base, such as sodium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.[4]
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.[1][2]
Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following tables summarize key reaction parameters and product characteristics.
Table 1: Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 3-Methyl-1H-indazole | Precursor for nitration. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Mixed acid generates the nitronium ion (NO₂⁺) for electrophilic substitution. |
| Temperature | 0-5°C (up to 10°C) | Critical for controlling reaction rate and preventing by-product formation.[1][2][4] |
| Reaction Time | 1-6 hours | Should be monitored by TLC to ensure completion.[5] |
| Work-up | Ice quench, neutralization | Safely stops the reaction and precipitates the product from the acidic solution. |
| Purification | Recrystallization | Removes impurities and regioisomers to yield a high-purity product.[1] |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 6494-19-5 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Physical State | Solid powder[1][2] |
| Melting Point | 187-188°C[1][2] |
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing acids (concentrated H₂SO₄ and HNO₃). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.
-
Perform all steps in a well-ventilated chemical fume hood.
-
When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.
-
When neutralizing, add the base slowly to control the exothermic acid-base reaction.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; product loss during work-up. | Ensure sufficient reaction time by monitoring via TLC. Be careful during neutralization and filtration steps. |
| Formation of By-products | Reaction temperature was too high; incorrect ratio of nitrating agents. | Strictly maintain the reaction temperature between 0-5°C.[4] Carefully control the stoichiometry of the nitric acid.[4] |
| Presence of Regioisomers | Nitration occurred at other positions (e.g., 4, 5, or 7). | Optimize reaction conditions; a less aggressive nitrating agent might be required.[4] Separate isomers via column chromatography if recrystallization is insufficient.[4] |
| Dark-colored Product | Presence of impurities or degradation products from overheating. | Ensure rigorous temperature control. Purify the product thoroughly via recrystallization, possibly with activated charcoal. |
References
- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 2. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 3. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole
Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole
Introduction
This compound (CAS No: 6494-19-5) is a vital organic intermediate, notably utilized in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1][2][3] Its molecular structure, featuring an indazole ring with methyl and nitro substituents, makes it a versatile building block in the creation of various therapeutic agents, dyes, and pesticides.[4] The synthesis method detailed herein is based on established procedures involving the diazotization of an aniline (B41778) derivative.[5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Beige to dark yellow solid powder | [1][4] |
| Melting Point | 187-188°C | [4][2] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [4][2] |
| Density | ~1.4 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
Synthetic Pathway Overview
The synthesis proceeds via a two-step mechanism starting from 2-methyl-5-nitroaniline (B49896). The primary amine is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is unstable and undergoes in situ intramolecular cyclization to form the indazole ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[5][6]
4.1 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | 1.0 g | 6.57 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.453 g | 6.57 |
| Water (deionized) | 7732-18-5 | 18.02 | 1 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Ethyl Acetate (B1210297) | 141-78-6 | 88.11 | As needed | - |
4.2 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[5]
-
Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[6]
-
Diazotization: In a separate beaker, prepare a solution of 0.453 g (6.57 mmol) of sodium nitrite in 1 mL of water. Add this solution to the stirred aniline solution all at once.[5][6] It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[6]
-
Reaction: Continue stirring the mixture for 15 minutes.[5] Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[5][6]
-
Work-up: Concentrate the solution under reduced pressure on a steam bath.[6] Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[5]
-
Purification: Collect the solid product by filtration and wash thoroughly with cold water.[5] The crude product can be further purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (4:1) eluent to yield the pure this compound as a solid.[5] An alternative purification method involves recrystallization from boiling methanol.[6]
Safety and Hazard Information
This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE).
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Avoid contact with skin and eyes.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2][3]
-
2-Methyl-5-nitroaniline (5-Nitro-o-toluidine): Toxic and a suspected carcinogen. Handle with extreme care. Wear protective gloves, clothing, and eye protection.[7] Avoid breathing dust.
-
Acetic Anhydride/Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[8] Use in a chemical fume hood is mandatory.[8]
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.
Personal Protective Equipment (PPE) Workflow:
Caption: Standard PPE and workflow for handling hazardous chemicals.
Discussion of Reaction Mechanism
The key transformation in this synthesis is the diazotization of a primary aromatic amine.[9] Nitrous acid, generated in situ from sodium nitrite and acetic acid, acts as the nitrosating agent. The resulting diazonium salt is an electrophile. In this specific reaction, the acetyl group from the solvent (via potential formation of acetic anhydride) may act as a temporary protecting group, facilitating the intramolecular cyclization to form the stable five-membered ring of the indazole system.[10]
Strict temperature control (0-5°C is ideal, though up to 25°C is tolerated in this specific procedure) is crucial during diazotization to prevent side reactions.[6][11] Elevated temperatures can lead to the hydrolysis of the diazonium salt to form unwanted phenolic byproducts or decomposition that results in tar formation.[11] The "all at once" addition of the nitrite solution helps to avoid the formation of a yellow diazoamino compound precipitate that can occur with slow addition.[6]
References
- 1. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 2. 3-methyl-6-nitro-3H-indazole [chembk.com]
- 3. echemi.com [echemi.com]
- 4. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. quora.com [quora.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-nitro-1H-indazole is a pivotal heterocyclic building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various pharmacologically active molecules. Its unique structural framework, featuring a reactive nitro group and a versatile indazole core, allows for a range of chemical transformations, making it a valuable precursor in the development of targeted therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 6494-19-5 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 187-188 °C | [1] |
| Boiling Point | 384.9±22.0 °C (Predicted) | [1] |
| Density | 1.437 g/cm³ | [1] |
Application in the Synthesis of Pazopanib
This compound is a crucial starting material for the synthesis of Pazopanib, an anti-cancer drug. The synthetic route involves a multi-step process, including the reduction of the nitro group followed by sequential N-methylation to yield the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.
Synthetic Workflow for Pazopanib Intermediate
The overall synthetic pathway from this compound to the key Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine is depicted below.
Caption: Synthetic pathway to a key Pazopanib intermediate.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Methyl-1H-indazol-6-amine
This protocol details the reduction of the nitro group of this compound using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
To a stirred solution of this compound (10 g, 0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, add a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated HCl (86 ml) dropwise over 15 minutes, ensuring the reaction temperature remains below 10 °C.[2]
-
After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.[2]
-
Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.[2]
-
Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid.[2]
-
To obtain the free amine, the solid can be dissolved in water and neutralized with a saturated solution of sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 3-Methyl-1H-indazol-6-amine HCl salt | 92%[2] | - | - |
| 3-Methyl-1H-indazol-6-amine | 87%[3] | 203.8–204.5 °C[3] | ¹H-NMR (500 MHz, CDCl₃): δ 9.44 (s, 1H, N-NH), 7.43 (d, J = 8.5 Hz, 1H, H-4), 6.57–6.55 (m, 2H, H-5, H-7), 3.84 (s, 2H, NH₂), 2.50 (s, 3H, H-1′)[3] |
Protocol 2: N-Methylation of this compound to 2,3-Dimethyl-6-nitro-2H-indazole
This protocol describes the regioselective N-methylation at the N-2 position of this compound using dimethyl carbonate.
Materials:
-
This compound
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve this compound (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in N,N-dimethylformamide (100 mL).[4]
-
Stir the reaction mixture at room temperature for 15 minutes.[4]
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[4]
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.[4]
-
After completion, cool the mixture to room temperature and add 120 mL of water, stirring for 15 minutes to precipitate the product.[4]
-
Collect the solid product by filtration and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.[4]
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 2,3-Dimethyl-6-nitro-2H-indazole | 81.1%[4] | 187-187.6 °C[4] | ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H)[4] |
Further Applications and Future Directions
While the synthesis of Pazopanib is a primary application, the reactivity of this compound extends to the creation of other novel heterocyclic systems.
Synthesis of Antileishmanial Agents
Derivatives of 3-chloro-6-nitro-1H-indazole, which can be synthesized from this compound, have been investigated as promising candidates for antileishmanial drugs. These derivatives can undergo 1,3-dipolar cycloaddition reactions to form complex heterocyclic structures with biological activity.[4]
Workflow for Synthesis of Triazole Derivatives
A general workflow for the synthesis of 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives is shown below. This involves the initial modification of this compound to introduce a suitable dipolarophile, followed by a cycloaddition reaction.
References
- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 2. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-6-nitro-1H-indazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-nitro-1H-indazole is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for its role in the development of various therapeutic agents.[1] Its chemical structure, featuring a reactive indazole ring substituted with a methyl and a nitro group, makes it a versatile building block for creating complex bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a primary focus on its application in the synthesis of the anticancer drug, Pazopanib.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 187-188 °C | [1] |
| CAS Number | 6494-19-5 | [1] |
Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of a variety of pharmaceutical compounds. Its most prominent application is as a precursor to 2,3-dimethyl-6-nitro-2H-indazole, a crucial intermediate in the industrial synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Beyond this, the indazole scaffold is explored for its potential in developing novel anti-inflammatory and other anti-cancer agents.
Key Intermediate in Pazopanib Synthesis
The synthesis of Pazopanib heavily relies on this compound. The indazole core of this intermediate forms a significant part of the final drug structure. The typical synthetic route involves the methylation of this compound to yield 2,3-dimethyl-6-nitro-2H-indazole, which then undergoes further transformations to produce Pazopanib.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two common protocols.
This protocol follows a classical approach involving diazotization and cyclization.
Workflow:
Methodology:
-
Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) all at once.[2]
-
Continue stirring the reaction mixture for 15 minutes at 25 °C.[2]
-
After 3 hours, remove any residual solid by filtration and allow the filtrate to stand at room temperature for 3 days.[2]
-
Concentrate the solution under vacuum.[2]
-
Dilute the residue with 2 ml of water and stir vigorously to precipitate the product.[2]
-
Collect the solid product by filtration and wash thoroughly with cold water.[2]
-
Purify the crude product by fast chromatography (hexane/ethyl acetate, 4:1) to yield this compound as a solid.[2]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 2-Ethyl-5-nitroaniline | This compound | 40.5% | [2] |
This method involves the direct nitration of the indazole ring.
Methodology:
-
Dissolve 3-methylindazole in concentrated sulfuric acid.
-
Cool the solution to 0–5 °C.
-
Slowly add nitric acid to the reaction mixture while maintaining the low temperature.
-
After the reaction is complete, neutralize the mixture.
-
Extract the product with a suitable organic solvent.
-
Purify the product by recrystallization.
Note: This method is described as a general procedure and specific quantities of reagents and detailed workup may vary.
Synthesis of 2,3-dimethyl-6-nitro-2H-indazole
The methylation of this compound is a critical step in the synthesis of Pazopanib. Several methylation agents and conditions have been explored to optimize yield and regioselectivity.
This protocol presents a more environmentally friendly approach using dimethyl carbonate as the methylating agent.
Workflow:
References
Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole
Introduction
3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) is a crucial organic intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors, as well as in the development of pesticides and materials.[1][2][3] Its molecular formula is C8H7N3O2, and its molecular weight is 177.16 g/mol .[2][4][5] Ensuring the purity and confirming the structural integrity of this compound is paramount for reliable and reproducible results in research and development.[6] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
The primary methods for characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy for functional group identification.[4][5]
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for determining the purity of this compound.[2] It offers high resolution and sensitivity, allowing for the effective separation of the main compound from synthesis-related impurities and degradation products.[6] A reversed-phase C18 column is typically effective for this analysis, with UV detection being the standard method due to the chromophoric nature of the molecule.[4][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent, such as a methanol/water mixture, to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes can be employed.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Record the chromatogram. The retention time of the major peak corresponds to this compound. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
| Parameter | Expected Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Retention Time (tR) | Compound-specific (dependent on exact conditions) |
| Purity (%) | ≥ 98% (typical for purified samples) |
| Detection λmax | 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.[4][7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule. For indazole derivatives, DMSO-d₆ is a common solvent as it allows for the observation of the exchangeable N-H proton.[7]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4][7]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.
Data Presentation:
| Nucleus | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted) |
| ¹H | ~13.0 (br s, 1H, N-H), ~8.6 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
| ¹³C | ~147, ~145, ~141, ~124, ~122, ~116, ~108, ~12 (CH₃) |
Note: Actual chemical shifts may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.[6] When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[6]
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).[6]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule and can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[6]
-
Analysis Mode: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[6]
-
Sample Preparation: The sample is typically prepared in the same manner as for HPLC analysis, often using the effluent from the HPLC column for direct introduction into the mass spectrometer.
-
Data Analysis: The mass spectrum will display the molecular ion peak, confirming the molecular weight of the target compound.[6] The presence of other significant peaks may indicate impurities or fragments. The measured mass-to-charge ratio (m/z) is compared to the theoretical calculated mass.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Theoretical [M+H]⁺ | 178.0611 |
| Theoretical [M-H]⁻ | 176.0466 |
| Ionization Mode | ESI (Positive/Negative) |
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups within the this compound molecule.[4] By analyzing the absorption of infrared light at specific frequencies, one can confirm the presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and, critically, the nitro (NO₂) group.[4]
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the spectrum to identify characteristic absorption peaks for the various functional groups. Compare the obtained spectrum with a reference spectrum if available.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 |
| Nitro (NO₂) Symmetric Stretch | 1300 - 1350 |
Note: The nitro group absorption peak is a key diagnostic feature, typically found between 1350-1550 cm⁻¹.[4]
Mandatory Visualizations
Caption: Workflow for Synthesis and Analytical Characterization.
Caption: Interrelation of Analytical Characterization Methods.
References
- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 2. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 3. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 4. The detection methods for this compound. - LISKON [liskonchem.com]
- 5. Introduction to this compound. - LISKON [liskonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole
Introduction
3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) is a crucial organic intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] Its molecular formula is C8H7N3O2, and its molecular weight is 177.16.[3] Given its role in these applications, ensuring the purity and quality of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for the separation, quantification, and purity assessment of this compound.[3][4] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Analytical Method
The separation is achieved using a C18 stationary phase with a gradient elution of a mobile phase composed of acetonitrile (B52724) and water, both containing 0.1% formic acid. This method provides excellent separation and peak shape for this compound and related impurities. Detection is performed using a UV-Vis detector at 254 nm, which corresponds to a high absorbance wavelength for nitroaromatic compounds.[4][5][6][7]
Experimental Workflow Diagram
References
- 1. Quality Control and Synthesis Method of this compound - LISKON [liskonchem.com]
- 2. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 3. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 4. The detection methods for this compound. - LISKON [liskonchem.com]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-6-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, notably serving as a precursor for the synthesis of pharmacologically active compounds. Its methylation leads to two distinct regioisomers, 1,3-dimethyl-6-nitro-1H-indazole (N1-methylated) and 2,3-dimethyl-6-nitro-2H-indazole (N2-methylated), each with potentially unique biological activities and applications. The N2-methylated isomer, in particular, is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1][2] The regioselectivity of the methylation reaction is a critical aspect of its synthetic chemistry, governed by a delicate interplay of kinetic and thermodynamic factors.[2][3] This document provides detailed application notes and experimental protocols for the selective synthesis of both N1 and N2-methylated isomers of this compound.
Regioselectivity in the Methylation of this compound
The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to the potential for the formation of a mixture of regioisomers upon alkylation.[4] The regiochemical outcome of the methylation of this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[5][6] These factors determine whether the reaction proceeds under kinetic or thermodynamic control.[2][3]
-
N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] Consequently, the N1-methylated product is the thermodynamically favored isomer.[3] Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to yield the N1-isomer.[3][8] The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a well-established method for achieving high N1-selectivity in the alkylation of indazoles.[5][9]
-
N2-Methylation (Kinetic Control): The N2 position of the indazole anion is often more sterically accessible and, in some cases, more nucleophilic, leading to a faster reaction rate.[10] Therefore, the N2-methylated product is typically the kinetically favored isomer.[3] Reactions conducted under milder conditions, often at lower temperatures and with specific reagent combinations, favor the formation of the N2-isomer.[11]
The interplay between these control elements can be visualized as follows:
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of N1 and N2 methylated this compound derivatives based on literature reports.
Table 1: Synthesis of 1,3-dimethyl-6-nitro-1H-indazole (N1-Methylation)
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | RT | 12 | >95 (expected) | General method[5][8] |
| Dimethyl Sulfate (B86663) | NaH | THF | RT | 12 | >95 (expected) | General method[5][8] |
Note: Specific yield for this compound was not found, but the NaH/THF system generally provides high N1-selectivity for 3-substituted indazoles.[5]
Table 2: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate | Triethylenediamine (DABCO) | DMF | Reflux | 6 | 81.1 | [8] |
| Dimethyl Carbonate | Triethylamine | DMF/Isopropanol | 70 | 20 | 70.6 | [1] |
| Trimethyl orthoformate | H₂SO₄ | - | Reflux | - | - | [11] |
| Trimethylammonium tetrafluoroborate | - | Acetone | RT | 3 | 73 | [1] |
| Dimethyl Sulfate | H₂SO₄ | DMSO | 50 | 72 | 70 | [12] |
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is based on the general method for achieving high N1-selectivity in the alkylation of indazoles.[5][8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.
Protocol 2: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)
This protocol is adapted from a reported procedure for the synthesis of the N2-methylated isomer.[8]
Materials:
-
This compound
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
-
Filter paper
Procedure:
-
Dissolve this compound (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.
-
After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Add 120 mL of water and stir for 15 minutes to precipitate the product.
-
Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.
Characterization Data
2,3-dimethyl-6-nitro-2H-indazole:
-
Appearance: Light yellow solid[8]
-
Melting Point: 187-187.6 °C[8]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H).[8]
Conclusion
The selective methylation of this compound to either the N1 or N2 position can be effectively controlled by the choice of reaction conditions. For the synthesis of the thermodynamically stable N1-isomer, a strong base like NaH in an aprotic solvent such as THF is recommended. Conversely, to obtain the kinetically favored N2-isomer, which is a key intermediate for Pazopanib, conditions employing reagents like dimethyl carbonate with a base such as DABCO in DMF are proven to be effective. The protocols provided herein offer a comprehensive guide for researchers to selectively synthesize these important methylated indazole derivatives for applications in drug discovery and development.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. connectjournals.com [connectjournals.com]
- 12. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-6-nitro-1H-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Direct Nitration Method: • Incomplete reaction. • Formation of by-products due to excessive temperature.[1][2] • Suboptimal ratio of nitric acid to sulfuric acid.[2]Cyclization Method: • Inefficient diazotization. • Instability of the diazonium salt. • Incomplete cyclization. | Direct Nitration Method: • Extend the reaction time and monitor progress using TLC. • Maintain a strict reaction temperature between 0-10°C.[1] • Optimize the mixed acid ratio; ensure slow, dropwise addition of nitric acid.[1]Cyclization Method: • Ensure the complete dissolution of 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid before adding the nitrite (B80452) source. • Use a fresh, high-purity source of sodium nitrite or tert-butyl nitrite. • Allow sufficient time for the cyclization to complete; one protocol suggests letting the filtrate stand for 3 days.[3] |
| Product Contamination / Impurities | Direct Nitration Method: • Formation of undesired isomers (e.g., 4-nitro or 7-nitro). • Dinitration products.Cyclization Method: • Residual starting materials. • Side-products from diazonium salt reactions. | Direct Nitration Method: • Strictly control the reaction temperature to minimize side reactions.[1] • Use the correct stoichiometry of the nitrating agent. • Purify the crude product via recrystallization or column chromatography.Cyclization Method: • Ensure the reaction goes to completion. • Perform thorough washing of the crude product with cold water.[3] • Purify using column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate).[3] |
| Poor Regioselectivity (in related indazole syntheses) | • A mixture of N1 and N2 isomers can form during subsequent alkylation reactions.[4] | • While not directly for the synthesis of the target molecule, if further alkylation is intended, the choice of base and solvent is critical for controlling regioselectivity. For N1 selectivity, NaH in THF is often effective.[4] |
| Reaction Fails to Initiate | • Low quality or decomposed reagents. • Insufficiently acidic conditions for diazotization. | • Use fresh, high-purity reagents. • Ensure the use of glacial acetic acid for the cyclization method to provide the necessary acidic environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are:
-
Direct Nitration: This method involves the nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid.[1][2]
-
Cyclization of 2-ethyl-5-nitroaniline: This route involves the diazotization of 2-ethyl-5-nitroaniline followed by an intramolecular cyclization to form the indazole ring.[3]
Q2: How critical is temperature control in the direct nitration method?
A2: Temperature control is extremely critical. The reaction should be maintained at 0-10°C to prevent the formation of by-products and ensure the desired regioselectivity for the nitro group at the 6-position.[1] Higher temperatures can lead to the formation of other isomers and dinitrated products, reducing the purity and yield of the final product.
Q3: What nitrosating agents can be used for the cyclization of 2-ethyl-5-nitroaniline?
A3: Both sodium nitrite (NaNO₂) in an aqueous solution and tert-butyl nitrite have been successfully used as nitrosating agents in glacial acetic acid.[3]
Q4: I am getting a low yield with the cyclization method using sodium nitrite. How can I improve it?
A4: A reported procedure with a 40.5% yield involves cooling the solution of 2-ethyl-5-nitroaniline in glacial acetic acid to 0°C before adding the sodium nitrite solution.[3] After stirring, the reaction mixture is filtered and the filtrate is allowed to stand at room temperature for 3 days to ensure complete cyclization.[3] For a much higher yield (98%), another protocol uses tert-butyl nitrite added dropwise to the starting material in glacial acetic acid at room temperature.[3]
Q5: What are the recommended purification techniques for this compound?
A5: The most common purification method is column chromatography on silica (B1680970) gel, often using a mixture of hexane and ethyl acetate (B1210297) as the eluent.[3] Recrystallization can also be an effective method for improving purity.
Quantitative Data Summary
The following tables summarize the reaction conditions and corresponding yields for the synthesis of this compound.
Table 1: Cyclization of 2-ethyl-5-nitroaniline
| Starting Material | Nitrosating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid | 0°C to 25°C | 3 hours + 3 days standing | 40.5% | [3] |
| 2-ethyl-5-nitroaniline | tert-Butyl Nitrite | Glacial Acetic Acid | Room Temperature | 30 minutes | 98% | [3] |
Table 2: Direct Nitration of 3-methylindazole
| Starting Material | Reagents | Solvent | Temperature | Notes | Reference |
| 3-methylindazole | Nitric Acid, Sulfuric Acid | Concentrated Sulfuric Acid | 0-10°C | Slow, dropwise addition of nitric acid is crucial.[1] | [1][2] |
Experimental Protocols
Protocol 1: Cyclization of 2-ethyl-5-nitroaniline with tert-Butyl Nitrite (High Yield)
Reference: Based on a procedure reported to yield 98%.[3]
-
Preparation: In a suitable reaction vessel, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.
-
Addition of Reagent: Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid. Add this solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.
-
Reaction: Allow the solution to stir for an additional 30 minutes after the addition is complete.
-
Work-up:
-
Remove the acetic acid in vacuo to obtain an orange solid.
-
Dissolve the solid in approximately 120 ml of ethyl acetate.
-
Wash the organic layer three times with 100 ml of saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄.
-
Remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98%).[3]
-
Protocol 2: Direct Nitration of 3-methylindazole
Reference: Based on a generalized procedure for nitration of indazoles.[1][2]
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-methylindazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-10°C for the specified reaction time, monitoring the reaction's progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until the product precipitates.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain pure this compound.
Visualizations
Caption: Overview of the primary synthesis routes for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Relationship between key parameters and experimental outcomes.
References
Technical Support Center: Purification of 3-Methyl-6-nitro-1H-indazole
Welcome to the technical support center for the purification of 3-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to assist in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. For the common synthesis involving the nitration of 3-methylindazole, you can expect to find:
-
Positional Isomers: Nitration of 3-methylindazole can lead to the formation of other nitro-isomers, such as 3-methyl-5-nitro-1H-indazole and 3-methyl-7-nitro-1H-indazole. The separation of these isomers is often the primary purification challenge.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-methylindazole.
-
Di-nitrated By-products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro-3-methylindazole species.
-
Residual Solvents and Reagents: Depending on the work-up procedure, residual solvents like acetic acid or ethyl acetate (B1210297), and inorganic salts may be present.
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1] The choice between these methods will depend on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity (>99%).
Q3: How do I choose the best purification method for my sample?
A3: A simple thin-layer chromatography (TLC) analysis of your crude product can help you decide on the best purification strategy.
-
If your crude product is relatively clean with one major spot (the desired product) and minor, well-separated spots for impurities, recrystallization may be sufficient.
-
If your TLC shows multiple spots that are close to the product spot (i.e., have similar Rf values), column chromatography will be necessary to achieve good separation.[2]
Q4: What are the key physical and chemical properties of this compound that are relevant for its purification?
A4: Understanding the properties of your compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow to brown solid/powder | [3] |
| Melting Point | 187-188 °C | [1] |
| Polarity | Exhibits a certain degree of polarity |
Solubility Data
The solubility of this compound in various solvents is a critical parameter for developing effective recrystallization and column chromatography protocols. Generally, it has good solubility in polar organic solvents and low solubility in non-polar solvents.[4]
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | |
| Ethanol (B145695) | Good | |
| Methanol | Good | [5] |
| Acetone | Good | [4] |
| Tetrahydrofuran (THF) | Good | [4] |
| Ethyl Acetate | Soluble | [4] |
| Chloroform | Slightly soluble | [5] |
| n-Hexane | Low solubility | |
| Benzene | Low solubility | |
| Water | Low solubility | [4] |
A study has shown that the molar fraction solubility of this compound increases with increasing temperature in both pure and mixed solvent systems.[4]
Purification Protocols & Troubleshooting
This section provides detailed experimental protocols for the two primary purification techniques, along with troubleshooting guides to address common issues.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The key to a successful recrystallization is the selection of an appropriate solvent.
Recommended Solvent System: Based on solubility data, a mixture of ethanol and water is a good starting point for the recrystallization of this compound. Ethanol is a good solvent, while water acts as an anti-solvent.
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until you observe the first signs of persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Troubleshooting Guide for Recrystallization:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent. | Add more of the primary solvent (ethanol) in small portions. |
| Oiling out | The solution is cooling too quickly or is supersaturated. | Reheat the solution to redissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly. |
| No crystal formation | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Low recovery yield | Too much solvent was used; the compound is significantly soluble in the cold solvent mixture. | Minimize the amount of solvent used for dissolution and washing. Ensure the solution is thoroughly cooled before filtration. |
| Colored impurities in crystals | Impurities are co-crystallizing. | Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common and effective eluent system.[6]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent ratio. A good starting point is a 4:1 mixture of hexane (B92381) to ethyl acetate.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent mixture, collecting fractions. Monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Guide for Column Chromatography:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots | The eluent polarity is not optimal. | Adjust the eluent polarity. For better separation of closely eluting spots, a less polar eluent (higher hexane to ethyl acetate ratio) may be required. |
| Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| Compound streaks on TLC/column | The compound may be too polar or interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel. |
| Low recovery yield | The compound may be irreversibly adsorbed onto the silica gel. | Deactivating the silica gel with triethylamine can help. Ensure all the product has eluted by flushing the column with a more polar solvent at the end. |
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 2. neb.com [neb.com]
- 3. forewinpharma.com [forewinpharma.com]
- 4. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 5. 3-Methyl-6-Nitro-1H-Indozole [chembk.com]
- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in 3-Methyl-6-nitro-1H-indazole nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 3-Methyl-1H-indazole to synthesize 3-Methyl-6-nitro-1H-indazole.
Troubleshooting Guides
Low yield in the nitration of 3-Methyl-1H-indazole is a common issue that can be attributed to several factors, including reaction conditions, reagent quality, and the formation of byproducts. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Yield of this compound
A low yield of the desired product is the most frequent challenge. The following sections break down the potential causes and offer targeted solutions.
Possible Cause 1: Suboptimal Reaction Temperature
Nitration reactions are highly exothermic, and improper temperature control can lead to the formation of side products or decomposition of the starting material and product.
Recommended Actions:
-
Maintain Low Temperatures: The nitration of 3-Methyl-1H-indazole should be carried out at low temperatures, typically between 0-5°C, to minimize the formation of byproducts.[1]
-
Slow Reagent Addition: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of 3-Methyl-1H-indazole in concentrated sulfuric acid while vigorously stirring and monitoring the internal temperature.
-
Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a consistent low temperature throughout the addition process.
Possible Cause 2: Incorrect Reagent Stoichiometry and Quality
The ratio of nitric acid to sulfuric acid and the purity of the reagents are critical for optimal yield.
Recommended Actions:
-
Use High-Purity Reagents: Ensure that the nitric acid, sulfuric acid, and 3-Methyl-1H-indazole are of high purity. Impurities can lead to undesirable side reactions.
-
Optimize Acid Ratio: The mixed acid system (nitric acid and sulfuric acid) is commonly used. The ratio of these acids can significantly impact the reaction's efficiency. A typical approach involves dissolving the 3-methylindazole in concentrated sulfuric acid before the slow addition of nitric acid.[1]
-
Fresh Nitrating Agents: Use fresh nitrating agents, as their potency can decrease over time.
Possible Cause 3: Formation of Regioisomeric Byproducts
The nitration of 3-Methyl-1H-indazole can lead to the formation of various nitro-isomers, with the nitro group at positions 4, 5, or 7, in addition to the desired 6-nitro product. This is a significant challenge in controlling the regioselectivity of the reaction.
Recommended Actions:
-
Strict Temperature Control: As mentioned, low temperatures favor the formation of the 6-nitro isomer.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different regioselectivity. For some indazole derivatives, alternative nitrating agents have been used to achieve higher selectivity.
-
Purification: If a mixture of isomers is obtained, purification by column chromatography or recrystallization is necessary to isolate the desired this compound.
Possible Cause 4: Over-nitration (Formation of Dinitro Products)
Harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, can lead to the formation of dinitro-3-methyl-1H-indazole, further reducing the yield of the desired mononitrated product.
Recommended Actions:
-
Control Stoichiometry: Carefully control the amount of the nitrating agent used.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of dinitro byproducts.
Frequently Asked Questions (FAQs)
Q1: My nitration of 3-Methyl-1H-indazole resulted in a very low yield, even though I followed a standard protocol. What are the most likely reasons?
A1: Several factors could contribute to a low yield. The most common culprits are:
-
Temperature Fluctuations: Even brief increases in temperature above the recommended 0-5°C range can significantly promote side reactions.
-
Moisture Contamination: The presence of water in the reaction mixture can deactivate the nitrating species. Ensure all glassware is dry and use anhydrous reagents if possible.
-
Impure Starting Material: Impurities in the 3-Methyl-1H-indazole can interfere with the reaction.
-
Inefficient Stirring: Poor mixing can lead to localized "hot spots" and uneven reaction, resulting in byproduct formation.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The multiple spots likely correspond to different regioisomers of mononitrated 3-methyl-1H-indazole (e.g., 4-nitro, 5-nitro, 7-nitro) and potentially some dinitrated products. To minimize these:
-
Strictly control the temperature at the lower end of the recommended range (0-2°C).
-
Slow down the addition rate of the nitrating agent.
-
Consider using a milder nitrating agent if mixed acid proves to be too harsh for your specific setup.
-
Optimize the reaction time to prevent the formation of dinitrated compounds.
Q3: How can I improve the regioselectivity of the nitration to favor the 6-nitro isomer?
A3: Achieving high regioselectivity is a key challenge. Besides strict temperature control, the choice of solvent and nitrating agent can play a role. While a comprehensive study on this specific substrate is not widely available, general principles of electrophilic aromatic substitution on indazole systems suggest that the electronic and steric environment around the ring dictates the position of nitration. For this reason, the direct nitration with mixed acid often leads to a mixture of isomers. Alternative, multi-step synthesis strategies, while more complex, can offer higher selectivity.[1]
Q4: My final product is a dark, oily substance instead of a solid. What went wrong?
A4: The formation of a dark oil often indicates the presence of significant impurities and decomposition products. This can be caused by:
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Excessive temperatures during the reaction.
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Letting the reaction run for too long.
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Impurities in the starting materials. You can try to purify the product using column chromatography. If the product has decomposed, the reaction will need to be repeated with stricter control over the reaction parameters.
Q5: What is the best way to purify the crude this compound?
A5: The most common methods for purification are:
-
Recrystallization: This is often effective if the main impurity is a small amount of one other isomer. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: This is the most effective method for separating a mixture of regioisomers. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point for elution.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-ethyl-5-nitroaniline | tert-butyl nitrite | Glacial Acetic Acid | 20 | 45 min | 98 | [2] |
| 2-ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid | 0 to 25 | 3 hours + 3 days | 40.5 | [2] |
Note: The data in this table is compiled from different synthetic routes and should be used for comparative purposes with caution, as reaction scales and workup procedures may vary.
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methyl-1H-indazole with Mixed Acid
This protocol is a general procedure for the direct nitration of 3-Methyl-1H-indazole.
Materials:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Methyl-1H-indazole in concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Prepare a nitrating mixture by slowly adding the required amount of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-Methyl-1H-indazole over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship: Factors Affecting Low Yield
Caption: Key factors contributing to low yield in the nitration of 3-Methyl-1H-indazole.
Experimental Workflow: Direct Nitration
Caption: Step-by-step workflow for the direct nitration of 3-Methyl-1H-indazole.
References
Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis and purification of 3-Methyl-6-nitro-1H-indazole, a key organic intermediate in the pharmaceutical industry.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Diazotization (if starting from 2-ethyl-5-nitroaniline): The diazonium salt intermediate is unstable. Ensure your sodium nitrite (B80452) is fresh and the addition is performed at low temperatures (0-5 °C) to prevent decomposition.[4]
-
Side Reactions: Unwanted side reactions can consume starting materials. Key factors to control are the temperature and the rate of reagent addition. For instance, in nitration reactions, adding nitric acid too quickly or at an elevated temperature can lead to by-products.[4][5]
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Product Loss During Workup: Significant amounts of the product can be lost during filtration and washing steps. Ensure the product has fully precipitated before filtration. Washing the collected solid with ice-cold solvents can help minimize solubility losses.[4]
-
Suboptimal Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Question: The final product has a dark, off-color appearance instead of the expected yellow solid. What does this indicate?
The expected product, 3-methyl-6-nitroindazole, is typically a yellow solid.[6] A darker color, such as orange, brown, or black, usually indicates the presence of impurities.
-
Nitration By-products: If using a direct nitration method, over-nitration or the formation of other oxidized species can create colored impurities.[2] Strict control over temperature (0–5°C) and the stoichiometry of the nitrating agent is crucial.[1][2]
-
Degradation: The product or intermediates might be degrading due to excessive heat or prolonged reaction times.
-
Residual Solvents or Reagents: Trapped solvents like DMF or residual acidic/basic reagents can sometimes contribute to discoloration. Ensure the product is thoroughly washed and dried.
Solution: The primary method to remove colored impurities is through purification, typically by recrystallization from a suitable solvent (like ethanol) or column chromatography.[2][4]
Question: My analytical data (NMR/HPLC) shows multiple peaks, suggesting impurities. How can I identify and remove them?
The presence of multiple peaks indicates a mixture of compounds. Common impurities include:
-
Unreacted Starting Materials: Easily identified by comparing with the starting material's analytical data.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[2]
-
-
Positional Isomers: Nitration of 3-methylindazole can sometimes yield other isomers (e.g., 3-methyl-5-nitro-1H-indazole or 3-methyl-7-nitro-1H-indazole) in addition to the desired 6-nitro product. These are often difficult to separate.
A logical approach to troubleshooting purity issues is outlined in the diagram below.
References
- 1. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 2. Quality Control and Synthesis Method of this compound - LISKON [liskonchem.com]
- 3. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Methyl-6-nitro-1H-indazole.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity and stability of this compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from high temperatures and humidity.[1] The container should be kept securely sealed to prevent contact with air and moisture.[1][2]
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature, or for longer-term storage, consider refrigeration (2-8°C) or freezing (< -4°C). | [3][4][5][6] |
| Light | Store in a light-resistant container to prevent photodegradation. | Inferred from general chemical stability principles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Inferred from general chemical stability principles. |
| Container | Use a tightly sealed, non-reactive container such as amber glass vials or lined metal cans. | |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Question: The compound has changed color from yellow to brown. Is it still usable?
Answer: A color change from yellow to brown may indicate degradation or the presence of impurities.[5] It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1][7] If the purity is below the required specifications for your experiment, it is advisable to use a fresh batch.
Question: The compound shows poor solubility in my solvent system. What can I do?
Answer: this compound has varying solubility in different solvents. If you are experiencing solubility issues, consider the following:
-
Solvent Selection: Ensure you are using an appropriate solvent. N,N-dimethylformamide (DMF) has been reported to be a good solvent for this compound.[8]
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Purity Check: Impurities can sometimes affect solubility. Verify the purity of your compound.
Question: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?
Answer: Yes, the formation of unexpected side products can be a result of compound degradation. The nitro group in the molecule can make it susceptible to certain reactions.[5] To minimize this:
-
Ensure the compound has been stored correctly.
-
Use freshly opened or high-purity material.
-
Consider running a control experiment with a new batch of the compound to see if the issue persists.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: It is typically a solid, crystalline powder that can range in color from yellow to brown.[5]
Q2: What is the molecular weight of this compound?
A2: The molecular weight is 177.16 g/mol .[1]
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[1][3] Work should be conducted in a well-ventilated area or a fume hood.[2]
Q4: Can this compound be used in pharmaceutical development?
A4: Yes, this compound is an important intermediate in the synthesis of pharmaceuticals.[5][8] For instance, it is a key intermediate in the preparation of the drug pazopanib.[3][8]
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for accurately determining the purity and concentration of this compound.[1][7] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[7]
Factors Affecting Stability
Caption: Key environmental factors influencing the stability of the compound.
General Protocol for Assessing Compound Stability
Objective: To determine the stability of this compound under various storage and stress conditions.
Materials:
-
This compound (high-purity)
-
Amber glass vials with tight-fitting caps
-
Environmental chambers or ovens for controlled temperature and humidity
-
Light chamber with a calibrated light source (e.g., Xenon lamp)
-
Analytical instrumentation (e.g., HPLC with a suitable column and detector, UV-Vis spectrophotometer)
-
High-purity solvents for analysis
Experimental Workflow:
-
Initial Characterization:
-
Obtain a baseline purity and impurity profile of the initial batch of this compound using HPLC.
-
Record its physical appearance (color, form).
-
-
Sample Preparation:
-
Accurately weigh samples of the compound into separate, labeled amber glass vials.
-
For solution stability studies, prepare solutions of known concentration in relevant solvents.
-
-
Storage Conditions:
-
Long-Term Stability: Store vials at the recommended storage conditions (e.g., 2-8°C, protected from light) for an extended period (e.g., 1, 3, 6, 12 months).
-
Accelerated Stability: Expose vials to elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a shorter duration (e.g., 1, 3, 6 months).
-
Photostability: Expose a set of solid and solution samples to a controlled light source. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time-Point Analysis:
-
At each designated time point, remove a vial from each storage condition.
-
Visually inspect for any changes in physical appearance.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
Compare the results to the initial baseline data.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point.
-
Identify and, if possible, quantify any major degradation products.
-
Determine the degradation rate under each condition.
-
Experimental Workflow Diagram
References
- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Methyl-6-Nitro-1H-Indozole [chembk.com]
- 4. 6494-19-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 7. Quality Control and Synthesis Method of this compound - LISKON [liskonchem.com]
- 8. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 9. 3-methyl-6-nitro-3H-indazole [chembk.com]
Side reactions to avoid during 3-Methyl-6-nitro-1H-indazole synthesis
Technical Support Center: 3-Methyl-6-nitro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for producing this compound:
-
Direct Nitration: This method involves the nitration of a 3-methylindazole precursor using a mixed acid system (nitric acid and sulfuric acid).[1][2]
-
Diazotization and Cyclization: This route typically starts with a substituted aniline, such as 2-amino-5-nitrotoluene or 2-ethyl-5-nitroaniline (B1661927), which undergoes diazotization followed by intramolecular cyclization to form the indazole ring.[3][4]
Q2: I am using the direct nitration method and my yield is very low. What are the common causes?
A2: Low yields in the direct nitration of 3-methylindazole are often due to side reactions caused by improper reaction conditions. Key factors include:
-
Poor Temperature Control: The nitration reaction is highly exothermic. The temperature should be strictly maintained at low levels, typically between 0-10°C, to prevent the formation of by-products and degradation of the indazole ring.[1][2]
-
Incorrect Reagent Addition: Nitric acid must be added slowly and dropwise.[1] A rapid addition can create localized hot spots, leading to excessive reactivity and the generation of unwanted impurities.[1]
-
Improper Acid Ratios: The ratio of nitric acid to sulfuric acid is crucial for controlling the reaction's selectivity and must be precisely measured.[2]
Q3: My TLC plate shows multiple spots after performing a direct nitration of 3-methylindazole. What are these likely impurities?
A3: The presence of multiple spots suggests the formation of side products. These commonly include:
-
Positional Isomers: Nitration can occur at other positions on the indazole ring (e.g., 4-, 5-, or 7-nitro isomers), especially if reaction conditions are not optimal.[2][5]
-
Over-nitration Products: The introduction of more than one nitro group onto the indazole ring can occur, leading to di-nitro indazole derivatives.[6]
-
Degradation Products: The harsh acidic and oxidizing conditions can cause the indazole ring to decompose.[1]
Q4: When synthesizing from 2-amino-5-nitrotoluene, a yellow solid precipitates immediately after I add the sodium nitrite (B80452) solution. What is this substance and how can I prevent its formation?
A4: The insoluble yellow precipitate is likely a diazoamino compound.[4] This side product forms when the newly created diazonium salt reacts with the unreacted starting amine. To avoid this, it is recommended to add the sodium nitrite solution all at once to the acidic solution of the amine, rather than slowly.[4] This ensures a rapid conversion of the primary amine to the diazonium salt, minimizing the opportunity for the side reaction to occur.
Q5: How can I improve the final purity of my this compound product?
A5: Post-synthesis purification is critical for achieving high purity. Common and effective methods include:
-
Recrystallization: This is a standard technique for purifying crude solid products.[6] Methanol is often used as a suitable solvent for recrystallizing nitroindazoles.[4]
-
Column Chromatography: For separating complex mixtures or removing closely related isomers, flash column chromatography is highly effective.[3][6] A common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3]
Troubleshooting Guides
Guide 1: Direct Nitration of 3-Methylindazole
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high, leading to degradation. | Maintain the reaction temperature strictly between 0-5°C using an ice bath.[2] |
| Nitric acid was added too quickly. | Add the nitric acid solution slowly and dropwise while vigorously stirring the reaction mixture.[1] | |
| Multiple Products (Low Purity) | Formation of positional isomers or over-nitration. | Optimize the ratio of nitric acid to sulfuric acid. Ensure strict temperature control, as higher temperatures can reduce selectivity.[2][6] |
| Reaction Does Not Proceed | Inactive nitrating agent or insufficient acid concentration. | Use fresh nitric and sulfuric acids. Ensure the 3-methylindazole is fully dissolved in concentrated sulfuric acid before adding nitric acid.[1] |
Guide 2: Synthesis via Diazotization and Cyclization
| Observed Problem | Potential Cause | Recommended Solution |
| Formation of Yellow Precipitate | Formation of a diazoamino side product. | Add the sodium nitrite solution all at once to the acidic amine solution to ensure rapid diazotization.[4] |
| Low Yield of Indazole | Hydrolysis of the intermediate diazonium salt. | Keep the reaction temperature low (0-5°C) during diazotization, as diazonium salts are unstable at higher temperatures. |
| Incomplete cyclization. | Allow the reaction to stir for a sufficient amount of time after diazotization (e.g., several hours or days at room temperature) to ensure the cyclization is complete.[3] | |
| Product is an Oily Solid | Presence of residual acetic acid or other solvents. | After reaction completion, remove the acetic acid under vacuum. Wash the collected solid product thoroughly with cold water to remove residual acids and salts.[3] |
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methylindazole
This protocol is adapted from general procedures for the nitration of indazole rings.[2]
-
Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Continue stirring the mixture at 0-5°C for the specified reaction time (typically 1-3 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[4][6]
Protocol 2: Synthesis from 2-Ethyl-5-nitroaniline
This protocol is based on the synthesis described in Organic Syntheses.[3]
-
Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid and cool the mixture to 0°C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (1.0 eq) in a minimal amount of water all at once to the cooled solution.
-
Reaction: Continue stirring the reaction mixture for 15 minutes at a temperature below 25°C. Then, remove the ice bath and allow the solution to stand at room temperature for 3 days.
-
Workup: Remove any residual solid by filtration. Concentrate the filtrate under vacuum.
-
Isolation: Add a small amount of water to the residue and stir vigorously to induce precipitation. Collect the solid product by filtration and wash thoroughly with cold water.
-
Purification: Purify the crude solid by flash chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[3]
Visual Guides and Workflows
Caption: General workflow for the direct nitration of 3-methylindazole.
Caption: Formation of diazoamino side product during diazotization.
Caption: Troubleshooting flowchart for diagnosing low-yield issues.
References
- 1. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 2. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Quality Control and Synthesis Method of this compound - LISKON [liskonchem.com]
Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Methyl-6-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an important organic intermediate with the molecular formula C8H7N3O2.[1] It is widely used in the synthesis of pharmaceuticals, pesticides, and materials science.[2][3] Notably, it is a key intermediate in the synthesis of the anti-cancer drug Pazopanib.[4]
Q2: What are the common synthesis routes for this compound? A2: The primary synthesis methods include the direct nitration of 3-methylindazole using a mixture of nitric and sulfuric acid, and indirect methods.[2][3] Indirect routes often start from o-aminotoluene or 2-ethyl-5-nitroaniline (B1661927) and involve cyclization followed by nitration, which can offer higher selectivity.[2][3][5]
Q3: What are the key physical and chemical properties of this compound? A3: this compound is a solid powder with a melting point of 187-188°C and a predicted boiling point of 384.9°C.[2][3] Its molecular weight is 177.16 g/mol .[1][3]
Q4: Are there any significant safety concerns when handling this compound? A4: While not exhibiting significant toxicity under normal use, it can be harmful if handled improperly.[1] It is recommended to use personal protective equipment such as gloves, safety goggles, and masks. The synthesis process, especially nitration, involves strong acids and potentially exothermic reactions that require careful temperature control.[2][6] Diazonium salts, which can be intermediates in some synthesis routes, are potentially explosive when dry and should be handled in solution.[6]
Q5: What is the environmental impact of this compound? A5: Like many organic chemicals, this compound can pollute water and soil if not handled or disposed of correctly. It is crucial to adhere to environmental regulations to minimize its impact on ecosystems.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor reaction progress with Thin Layer Chromatography (TLC). Consider increasing reaction time or temperature, or adding more of the limiting reagent.[6] |
| Decomposition of intermediates (e.g., diazonium salt). | Maintain strict temperature control, typically between 0-5°C, during nitration or diazotization steps.[2][6][7] | |
| Suboptimal reagent ratios. | Optimize the amount of reagents used. For example, in one scaled-up process, optimizing the quantities of sulfuric acid, acetic acid, and sodium hydroxide (B78521) was key to achieving a high yield.[4] | |
| Product Impurity / Formation of By-products | Over-nitration or formation of isomers. | Control the reaction temperature rigorously.[3][7] Ensure slow, dropwise addition of the nitrating agent to prevent localized high concentrations and temperature spikes.[3] |
| Residual starting materials or solvents. | Improve post-reaction work-up. Add more purification steps like recrystallization or column chromatography.[7] Use vacuum distillation to effectively remove residual solvents.[7] | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | After extraction, ensure the organic layer is thoroughly dried. Try different solvents or solvent mixtures for recrystallization. If recrystallization fails, use column chromatography.[5][7] |
| Separation of regioisomers is challenging. | In cases where multiple isomers form, such as in certain cycloaddition reactions, separation by silica (B1680970) gel chromatography may be difficult.[8] A change in the synthetic strategy to a more regioselective route might be necessary. | |
| Runaway Reaction / Poor Temperature Control during Scale-up | Exothermic nature of the nitration reaction. | Ensure the cooling system is adequate for the larger scale. The feed method is critical; a slow and controlled addition of reagents is necessary to manage heat generation safely and efficiently.[3][4] |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
Experimental Protocols & Data
Method 1: Direct Nitration of 3-Methylindazole
This method is suitable for small-scale laboratory preparation due to its simple process.[2]
Procedure:
-
Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a stirrer and thermometer, and cool the mixture to 0–5°C in an ice bath.[2]
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature is strictly maintained between 0–5°C to avoid over-nitration.[2][7]
-
After the addition is complete, continue stirring the mixture at low temperature for a specified time, monitoring the reaction's progress using TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution, which will cause the crude product to precipitate.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization or column chromatography to obtain high-purity this compound.[2][7]
Method 2: Synthesis from 2-Ethyl-5-nitroaniline
This indirect method provides high selectivity.[2]
Procedure:
-
Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.[5]
-
At room temperature, add a solution of tert-butyl nitrite (B80452) (1.0 eq) in acetic acid dropwise over 15 minutes.[5]
-
Allow the solution to stir for an additional 30 minutes after the addition is complete.[5]
-
Remove the acetic acid under vacuum to yield an orange solid.[5]
-
Dissolve the solid in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate.[5]
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.[5]
Comparative Data of Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Nitration | 3-Methylindazole | HNO₃ / H₂SO₄ | Simple process, easy to operate.[2] | Requires strict temperature control; potential for by-products.[2] | Variable |
| Indirect (from 2-ethyl-5-nitroaniline) | 2-Ethyl-5-nitroaniline | tert-butyl nitrite, Acetic Acid | High product selectivity, fewer side reactions.[2] | More complex, multi-step process.[2] | ~98% (crude)[5] |
| Scale-up Process | 2-Ethylaniline | H₂SO₄, HNO₃, Acetic Acid, NaOH | High overall yield, safe and efficient for large batches.[4] | Requires optimized conditions for temperature, feed rate, and reagent amounts.[4] | 79.6% (overall)[4] |
Visualized Workflows
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Synthesis Routes Overview
Caption: Overview of common synthesis routes to this compound.
References
- 1. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 2. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 3. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Quality Control and Synthesis Method of this compound - LISKON [liskonchem.com]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 3-Methyl-6-nitro-1H-indazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitro-1H-indazole. Below you will find safety precautions, troubleshooting guides, and frequently asked questions to ensure safe and effective handling of this compound in your experiments.
Safety & Handling
Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the primary hazards and necessary precautions.
Hazard Identification and Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]
General Precautions:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Use in a well-ventilated area to prevent concentration in hollows and sumps.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Keep containers securely sealed when not in use.[1]
-
Contaminated work clothing should be laundered separately before reuse.[1]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear protective gloves and impervious clothing.[1][4]
-
Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[4]
Emergency Procedures
-
In case of skin or hair contact: Immediately flush the affected area with running water and soap. Seek medical attention if irritation occurs.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Call an ophthalmologist.[1][3]
-
If swallowed: Rinse mouth with water and immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[1][4]
-
Spills: In case of a spill, clean it up immediately. Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine). Place the spilled material in a clean, dry, sealable, and labeled container.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C8H7N3O2 | [5] |
| Molecular Weight | 177.16 g/mol | [5] |
| Melting Point | 187-188°C | [6] |
| Boiling Point | 384.9±22.0 °C (Predicted) | [6] |
| Density | 1.437 g/cm³ | [6] |
| pKa | 11.47±0.40 (Predicted) | [6] |
| Appearance | Solid powder, Beige to Dark Yellow | [5][6] |
| Storage | Store in a dry, cool place, sealed, at room temperature. | [5][6] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 2-ethyl-5-nitroaniline (B1661927) with a nitrating agent.[6][7]
Materials:
-
2-ethyl-5-nitroaniline
-
Glacial acetic acid
-
Sodium nitrite (B80452) or tert-butyl nitrite
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid and cool the mixture to 0°C.
-
Add a solution of sodium nitrite in water all at once (or tert-butyl nitrite in acetic acid dropwise).
-
Continue stirring the reaction mixture for 15-30 minutes at 25°C.
-
After allowing the reaction to proceed for several hours (or days if using sodium nitrite), remove any residual solid by filtration.
-
Concentrate the filtrate under vacuum.
-
Dilute the residue with water and stir vigorously.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
For purification, dissolve the solid in ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Further purify the product by fast chromatography using a hexane/ethyl acetate solvent system (e.g., 4:1).
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the handling and synthesis of this compound.
Synthesis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the recommended duration. Check the purity of starting materials. Optimize the reaction temperature. |
| Loss of product during workup. | Be careful during extractions and filtration steps. Ensure the pH is appropriate during aqueous washes to prevent loss of product. | |
| Impure Product | Presence of starting material or byproducts. | Optimize the purification step. Adjust the solvent system for chromatography for better separation. Ensure complete removal of acetic acid. |
| Reaction does not start | Inactive reagents. | Use fresh sodium nitrite or tert-butyl nitrite. Ensure the glacial acetic acid is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound? A1: It is an important organic reagent and pharmaceutical intermediate, notably used in the preparation of Pazopanib, an oral angiogenesis inhibitor.[6][8] It is also utilized in the development of other therapeutic agents and in agricultural chemistry.[9]
Q2: What are the optimal storage conditions for this compound? A2: It should be stored in a dry, cool place, away from high temperatures and humidity. The container should be kept sealed to avoid contact with oxidizing agents or strong acids and bases.[5]
Q3: Is this compound toxic? A3: While it does not exhibit significant toxicity under normal usage conditions, it can be harmful if used improperly or in excessive amounts.[5] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Q4: How can the purity of this compound be determined? A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for accurately determining its purity and concentration.[5]
Q5: What should I do in case of a fire involving this compound? A5: The compound is not considered a significant fire risk, but containers may burn.[1] Use an extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[1] Cool fire-exposed containers with water spray from a protected location.[1]
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 6. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 7. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methyl-6-nitro-1H-indazole, a key intermediate in the preparation of various pharmacologically active compounds, can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as desired yield, purity, scalability, and the availability of starting materials. This guide provides an objective comparison of the most common synthesis routes, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of Synthesis Routes
Three primary methods for the synthesis of this compound are prominently described in the chemical literature: direct nitration of 3-methylindazole, a multi-step synthesis originating from o-toluidine (B26562), and the cyclization of 2-ethyl-5-nitroaniline (B1661927). Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis route based on available experimental data.
| Parameter | Direct Nitration of 3-Methylindazole | Synthesis from o-Toluidine (Indirect Method) | Synthesis from 2-Ethyl-5-nitroaniline |
| Starting Material | 3-Methylindazole | o-Toluidine | 2-Ethyl-5-nitroaniline |
| Key Reagents | Nitric Acid, Sulfuric Acid | 1. Acetic Anhydride, Nitrous Gases2. Nitric Acid, Sulfuric Acid | Sodium Nitrite (B80452) or tert-Butyl Nitrite, Acetic Acid |
| Number of Steps | 1 | 2 | 1 |
| Reported Yield | Not explicitly reported for this specific substrate, but typically moderate to good for nitration reactions. | Cyclization step: ~36-58% (for unsubstituted indazole). Nitration yield not specified.[1] | 40.5% (with Sodium Nitrite)[2][3] or 98% (with tert-Butyl Nitrite)[2][3] |
| Reaction Temperature | 0-5 °C[4] | Cyclization: 1-4 °C, then reflux. Nitration: 0-10 °C.[1][5] | 0-25 °C (Sodium Nitrite)[2][3] or 20 °C (tert-Butyl Nitrite)[2] |
| Reaction Time | Not specified | Several hours to days | 3 days (Sodium Nitrite)[2] or 0.75 hours (tert-Butyl Nitrite)[2] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthesis routes.
Route 1: Direct Nitration of 3-Methylindazole
This method involves the direct introduction of a nitro group onto the 3-methylindazole scaffold.
Procedure:
-
Dissolve 3-methylindazole in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.[4]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.[4]
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.[4]
Route 2: Synthesis from o-Toluidine (Indirect Method)
This two-step synthesis first constructs the 3-methylindazole ring from o-toluidine, followed by nitration.
Step 1: Synthesis of 3-Methylindazole from o-Toluidine (adapted from the synthesis of indazole[1])
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the resulting solution in an ice bath to 1-4 °C.[1]
-
Introduce nitrous gases (generated from sodium nitrite and nitric acid) into the cooled solution while maintaining the temperature between 1-4 °C.[1]
-
After the reaction is complete, pour the solution onto ice and water.
-
Extract the resulting N-nitroso-aceto-o-toluidide with benzene.
-
Decompose the nitroso compound by heating in benzene, which results in the formation of 3-methylindazole.
-
Extract the product with hydrochloric acid and then precipitate by adding ammonia.
-
Collect the crude product by filtration. The reported yield for unsubstituted indazole is 36-47%.[1]
Step 2: Nitration of 3-Methylindazole Follow the procedure outlined in Route 1 .
Route 3: Synthesis from 2-Ethyl-5-nitroaniline
This route involves the diazotization and subsequent intramolecular cyclization of 2-ethyl-5-nitroaniline. Two variations of this method with significantly different reported yields are presented.
Method A: Using Sodium Nitrite (Yield: 40.5%) [2][3]
-
Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) all at once.[2]
-
Continue stirring the reaction mixture for 15 minutes at 25 °C.[2]
-
After 3 hours, remove any residual solid by filtration.[2]
-
Allow the filtrate to stand at room temperature for 3 days.[2]
-
Concentrate the solution under vacuum.
-
Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.[2]
-
Collect the solid product by filtration and wash thoroughly with cold water.[2]
-
Purify the product by flash chromatography (4:1 hexane/ethyl acetate) to yield this compound (436 mg, 40.5%).[2]
Method B: Using tert-Butyl Nitrite (Yield: 98%) [2][3]
-
To a solution of 2-ethyl-5-nitroaniline (10 g, 0.06 mol) in 300 ml of glacial acetic acid at room temperature, add a solution of tert-butyl nitrite (8.98 ml, 0.06 mol) in 40 ml of acetic acid dropwise over 15 minutes.[2]
-
After the addition is complete, stir the solution for 30 minutes.[2]
-
Remove the acetic acid in vacuo to afford an orange solid.[2]
-
Dissolve the solid in approximately 120 ml of ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ (3 x 100 ml).[2]
-
Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98%).[2]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Direct nitration of 3-methylindazole.
Caption: Two-step synthesis from o-toluidine.
Caption: Comparison of methods from 2-ethyl-5-nitroaniline.
Conclusion
The most well-documented and high-yielding method appears to be the cyclization of 2-ethyl-5-nitroaniline using tert-butyl nitrite, reportedly affording the product in 98% yield.[2][3] This stands in stark contrast to the 40.5% yield obtained when using sodium nitrite under different conditions, highlighting the critical role of the nitrosating agent and reaction parameters in determining the outcome of the synthesis.[2][3] For researchers seeking a high-efficiency synthesis, the tert-butyl nitrite method presents a compelling option, though considerations of reagent cost and availability should also be taken into account. Further optimization of the direct nitration and the indirect method from o-toluidine could potentially lead to improved yields and process efficiency.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. 6494-19-5|this compound| Ambeed [ambeed.com]
- 4. Synthesis Routes and Detailed Analysis of this compound - LISKON [liskonchem.com]
- 5. Analysis of the Production Process for this compound - LISKON [liskonchem.com]
Purity Assessment of 3-Methyl-6-nitro-1H-indazole: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical intermediates like 3-Methyl-6-nitro-1H-indazole, a critical precursor in various therapeutic agents, ensuring high purity is paramount. Even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely employed technique for the purity determination of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[1][2] A typical reversed-phase HPLC (RP-HPLC) method provides excellent separation of the main compound from its potential impurities.
Comparative HPLC Methodologies
The choice of stationary phase is critical for achieving optimal separation. Below is a comparison of two common reversed-phase columns for the analysis of nitroaromatic compounds.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Separation Principle | Primarily hydrophobic interactions. | Hydrophobic and π-π interactions with the aromatic ring of the analyte. |
| Typical Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Acetonitrile and Water.[1] | Gradient mixture of Acetonitrile and Water, often with a formic acid modifier. |
| Selectivity | Excellent for general-purpose separation of non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions. |
| Potential Advantage | Robust and widely available. | Better resolution of positional isomers and other aromatic impurities. |
Experimental Protocol: RP-HPLC
This protocol outlines a general procedure for the purity assessment of this compound by RP-HPLC.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water. The ratio should be optimized for the best separation.[1] A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm, which is a common maximum absorption wavelength for this compound.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Dilute the stock solution to an appropriate concentration for analysis.
4. Data Analysis:
-
The purity is typically determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks in the chromatogram.
Figure 1: Experimental workflow for HPLC purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is the primary method, orthogonal techniques can provide complementary information and are crucial for a comprehensive purity profile, especially for method validation and in-depth impurity characterization.
| Feature | HPLC | GC-MS | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Measurement of the absorption of UV-Visible light by the analyte. |
| Typical Application | Primary method for purity and impurity quantification. | Analysis of volatile impurities, residual solvents, and thermally stable related substances. | Absolute purity determination without the need for a specific reference standard of the analyte.[3][4] | Simple, rapid quantification and purity estimation where impurities do not have overlapping absorption spectra. |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Volatile or semi-volatile, thermally stable. | Soluble in a deuterated solvent. | Soluble in a UV-transparent solvent. |
| Limit of Detection (LOD) | ng to pg range. | pg to fg range.[5] | Typically in the low µg range. | Generally higher than HPLC and GC-MS. |
| Linearity (r²) | > 0.999 | > 0.99[6] | Excellent linearity. | Good, but can be limited by deviations from Beer's Law at high concentrations. |
| Accuracy (% Recovery) | Typically 98-102%. | 90-110% for nitroaromatics.[7] | High accuracy. | Can be affected by matrix interferences. |
Detailed Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis or volatile by-products.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
2. GC-MS Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.
Figure 2: Workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Experimental Protocol:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weighed masses.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for a preliminary purity assessment or for routine quality control where the potential impurities do not have significant absorbance at the chosen wavelength.
1. Instrumentation:
-
UV-Visible spectrophotometer.
2. Experimental Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent by scanning across a range of UV wavelengths.
-
Calibration Curve: Prepare a series of standard solutions of a high-purity reference standard of this compound at different known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve.
-
Sample Analysis: Prepare a solution of the test sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax.
-
Purity Calculation: The concentration of the analyte in the sample can be determined from the calibration curve. The purity is then calculated based on the weighed amount of the sample.
Potential Impurities in this compound
The synthesis of this compound can lead to several potential impurities, the separation of which is a key consideration in method selection. Common impurities may include:
-
Positional Isomers: Nitration of 3-methylindazole can potentially yield other isomers, such as 3-methyl-4-nitro-1H-indazole, 3-methyl-5-nitro-1H-indazole, and 3-methyl-7-nitro-1H-indazole.
-
Unreacted Starting Materials: Residual 3-methylindazole.
-
By-products of Nitration: Dinitro- or other over-nitrated species.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC stands out as the primary method for its high resolving power and quantitative accuracy in separating the main component from its closely related impurities. However, orthogonal techniques are invaluable for a complete purity profile. GC-MS is essential for the analysis of volatile impurities and residual solvents. qNMR offers a powerful, direct method for absolute purity determination without the need for a specific reference standard. UV-Vis spectrophotometry can serve as a rapid, simple tool for routine quality control. The choice and combination of these methods will depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization for regulatory submissions.
References
- 1. The detection methods for this compound. - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Methyl-6-nitro-1H-indazole and its positional isomers. Due to the limited availability of direct comparative biological data for all isomers, this guide synthesizes available information on their physicochemical properties, synthesis, and the known biological activities of structurally related indazole derivatives. This compilation is supplemented with detailed experimental protocols and visualizations of relevant signaling pathways to support further research and drug discovery efforts in this area.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. The position of substituents, such as methyl and nitro groups, on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide focuses on this compound and its potential isomers where the nitro group is located at the 4, 5, or 7-position.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its isomers is presented below. These properties are crucial for understanding the compounds' behavior in biological systems and for the design of future experiments.
| Property | 3-Methyl-4-nitro-1H-indazole | 3-Methyl-5-nitro-1H-indazole | This compound | 3-Methyl-7-nitro-1H-indazole |
| CAS Number | 945397-03-5[1] | 40621-84-9[2] | 6494-19-5[3] | Not available |
| Molecular Formula | C₈H₇N₃O₂[1] | C₈H₇N₃O₂[2] | C₈H₇N₃O₂[3] | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [1] | 177.16 g/mol [2] | 177.16 g/mol [3][4] | 177.16 g/mol |
| Melting Point | Not available | Not available | 187-188°C[3][4][5] | Not available |
| Boiling Point (Predicted) | 384.9±22.0 °C[1] | Not available | 384.9±22.0 °C[3] | Not available |
| Density (Predicted) | 1.437±0.06 g/cm³[1] | Not available | 1.437 g/cm³[3] | Not available |
Synthesis Overview
The synthesis of this compound is well-documented and typically involves the nitration of 3-methyl-1H-indazole.[6] The synthesis of its isomers, such as the 4-nitro and 5-nitro derivatives, would likely follow a similar strategy, starting with the appropriate precursors and controlling the nitration conditions to achieve the desired regioselectivity.[6]
A general workflow for the synthesis and characterization of these compounds is outlined below:
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and its positional isomers are scarce in publicly available literature. However, insights can be drawn from studies on related indazole derivatives.
Anti-inflammatory Activity
A study comparing the anti-inflammatory properties of indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) provides valuable comparative data.[7] The results, summarized below, suggest that the position and nature of the substituent significantly impact the anti-inflammatory and COX-2 inhibitory activities.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC₅₀ in µM) | In Vitro IL-1β Inhibition (IC₅₀ in µM) |
| Indazole | 61.03 | 23.42 | 120.59 |
| 5-Aminoindazole | 83.09 | 12.32 | 220.46 |
| 6-Nitroindazole | 41.59 | 19.22 | 100.75 |
| Diclofenac (standard) | 84.50 | - | - |
| Celecoxib (standard) | - | 5.10 | - |
| Data from a study on indazole and its derivatives.[7] |
This data indicates that while 6-nitroindazole possesses anti-inflammatory and COX-2 inhibitory activity, it is less potent than 5-aminoindazole in these assays.[7] This suggests that the electronic properties and the position of the substituent on the indazole ring are critical for its interaction with biological targets. It is plausible that the position of the nitro group in the isomers of 3-methyl-nitro-1H-indazole would similarly modulate their anti-inflammatory potential.
Anticancer Activity and Kinase Inhibition
The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8][9] These compounds often target signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/Akt/mTOR pathways.
While specific data for the target compounds is limited, this compound is known to be a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[5] This highlights the potential of the this compound scaffold in the development of kinase inhibitors.
The anticancer effects of indazole derivatives are often mediated through the modulation of key signaling pathways. For instance, some indazole derivatives have been shown to induce apoptosis by affecting the p53/MDM2 pathway, leading to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[10]
Relevant Signaling Pathways
The biological activities of indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.
References
- 1. 3-methyl-4-nitro-1H-indazole CAS#: 945397-03-5 [chemicalbook.com]
- 2. 3-methyl-5-nitro-1H-indazole | C8H7N3O2 | CID 11229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frequently Asked Questions (FAQ) about this compound - LISKON [liskonchem.com]
- 4. This compound: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]
- 5. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to the anti-cancer drug Pazopanib, with a particular focus on the use of 3-methyl-6-nitro-1H-indazole as a starting material. We will explore the innovator's method and compare it with alternative pathways, providing quantitative data, detailed experimental protocols, and visual diagrams to aid in the evaluation of these synthetic strategies.
Executive Summary
The synthesis of Pazopanib, a potent tyrosine kinase inhibitor, has been approached through various chemical pathways. The innovator's route commences with this compound, a versatile precursor that undergoes a multi-step transformation to form the crucial indazole core of the final drug molecule.[1][2] Alternative strategies have been developed to enhance efficiency, reduce costs, and improve the safety profile of the synthesis. These alternatives often employ different starting materials for the indazole moiety or adopt a different sequence of assembling the key molecular fragments. This guide will objectively compare these approaches based on yield, purity, and process considerations.
Comparison of Synthetic Routes
The synthesis of Pazopanib generally involves the coupling of three key building blocks: an indazole derivative, a pyrimidine (B1678525) derivative, and a sulfonamide side-chain. The primary point of divergence in the synthetic routes lies in the strategy for preparing and coupling these intermediates.
Route 1: The Innovator's Approach via this compound
The manufacturing process for Pazopanib, as reported by the innovator, initiates with this compound.[1][2] This route involves a four-step process to arrive at the final active pharmaceutical ingredient (API).[1][2] A key intermediate in this pathway is N,2,3-trimethyl-2H-indazol-6-amine.[3]
A common method to synthesize this intermediate from this compound involves a sequence of methylation and reduction steps. One approach includes selective N2-methylation of the indazole ring, followed by reduction of the nitro group and a subsequent Eschweiler-Clarke methylation of the resulting amine.[3] An alternative sequence involves the initial reduction of the nitro group, followed by two separate methylation steps.[3] The overall yield for the formation of N,2,3-trimethyl-2H-indazol-6-amine from this compound through this latter three-step process is reported to be around 55%.[3]
Table 1: Performance Metrics for Pazopanib Synthesis via this compound
| Step | Product | Key Reagents | Reported Yield | Reported Purity |
| 1 | 3-Methyl-1H-indazol-6-amine | Tin(II) chloride dihydrate, HCl | 87.3% | - |
| 2 | N,3-Dimethyl-1H-indazol-6-amine | Paraformaldehyde, Sodium borohydride (B1222165) | 86.7% | - |
| 3 | N,2,3-trimethyl-2H-indazol-6-amine | Trimethyl orthoformate, H2SO4 | 72.7% | - |
| 4 | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 2,4-Dichloropyrimidine (B19661), NaHCO3 | 97% | 98.5% |
| 5 | Pazopanib Hydrochloride | 5-amino-2-methylbenzenesulfonamide (B32415), HCl | ~63% (can be improved to 85%) | 97.5% (can be improved to >99.5%) |
Note: Yields and purities are compiled from various sources and may vary based on specific reaction conditions and scale.
Alternative Routes
Several alternative synthetic strategies for Pazopanib have been reported, aiming to improve upon the innovator's process in terms of yield, cost-effectiveness, and safety.
One alternative approach involves the initial reaction of 5-amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine to form a key intermediate, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.[2] This intermediate is then coupled with N,2,3-trimethyl-2H-indazol-6-amine. While this route has been explored, the reported yields for the initial coupling step are around 48%, and the overall yield is considered lower than the innovator's route.[2]
A commercially viable alternative starts from 6-bromo-2,3-dimethyl-2H-indazole. This precursor can be converted to N,2,3-trimethyl-2H-indazol-6-amine in a high-yielding reaction with methylamine, catalyzed by a copper salt. This approach avoids the multi-step process required to transform this compound and is considered a more direct and efficient route to the key indazole intermediate. This pathway is reported to have a much higher overall yield and purity, making it a more appropriate and commercially viable procedure.
Table 2: Comparison of Key Starting Materials for the Indazole Moiety
| Starting Material | Key Transformation | Advantages | Disadvantages |
| This compound | Multi-step reduction and methylation | Readily available precursor. | Multiple steps, moderate overall yield. |
| 6-Bromo-2,3-dimethyl-2H-indazole | Direct amination with methylamine | Fewer steps, higher yield, commercially viable. | May require synthesis of the brominated precursor. |
Experimental Protocols
Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from this compound
This three-step protocol is adapted from a reported alternative synthesis.[3]
Step 1: Synthesis of 3-Methyl-1H-indazol-6-amine
-
In a 100 mL round-bottom flask, disperse this compound (2.00 g, 11.3 mmol) in ethyl acetate (B1210297) (10 mL) at 0 °C.
-
Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol).
-
Add concentrated HCl (1 mL) dropwise, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the mixture for an additional 3 hours.
-
Upon reaction completion (monitored by TLC), add 50 mL of ethyl acetate and cool to 5 °C.
-
Neutralize the mixture with a saturated Na2CO3 solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid (yield: 87.3%).
Step 2: Synthesis of N,3-Dimethyl-1H-indazol-6-amine
-
To a solution of 3-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in methanol (B129727) (20 mL), add paraformaldehyde (0.22 g, 7.47 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.03 g, 27.17 mmol) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give N,3-dimethyl-1H-indazol-6-amine (yield: 86.7%).
Step 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine
-
To a solution of N,3-dimethyl-1H-indazol-6-amine (1.00 g, 6.20 mmol) in concentrated H2SO4 (5 mL) at 0 °C, add trimethyl orthoformate (2.63 g, 24.8 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice water and basify with a 50% NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford N,2,3-trimethyl-2H-indazol-6-amine (yield: 72.7%).
Final Step: Synthesis of Pazopanib Hydrochloride
This protocol describes the coupling of the key indazole intermediate with the sulfonamide side chain.
-
A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in an appropriate solvent such as ethanol (B145695) or N,N-dimethylformamide.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to approximately 95 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with ethanol, and dry to afford Pazopanib hydrochloride. The product can be further purified by recrystallization from a mixture of methanol and water to achieve high purity.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes to Pazopanib.
Caption: Innovator's route to Pazopanib starting from this compound.
Caption: Alternative route to Pazopanib starting from 6-bromo-2,3-dimethyl-2H-indazole.
Conclusion
While the innovator's synthesis of Pazopanib commencing with this compound is a well-established method, alternative routes offer significant advantages. The pathway beginning with 6-bromo-2,3-dimethyl-2H-indazole appears to be a more efficient and commercially viable option due to a shorter synthetic sequence and higher overall yields. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision on the most suitable synthetic strategy for Pazopanib.
References
Spectroscopic comparison of different substituted nitroindazoles
A Comparative Spectroscopic Guide to Substituted Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of various substituted nitroindazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The inclusion of a nitro group can profoundly influence the electronic and biological characteristics of the indazole scaffold. Understanding the spectroscopic signatures of these derivatives is crucial for their synthesis, characterization, and the elucidation of structure-activity relationships. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, provides detailed experimental protocols, and illustrates a typical analytical workflow.
Data Presentation
The following tables summarize the key spectroscopic data for a range of substituted nitroindazoles, facilitating a clear comparison of the influence of substituent patterns on their spectral properties.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃ [1]
| Compound/Proton | H-3 | H-5 | H-6 | H-7 | Other Protons |
| 4-Nitroindazole | 8.35 | 8.00 | 7.55 | 8.50 | - |
| 1-Methyl-4-nitroindazole | 8.20 | 7.95 | 7.50 | 8.45 | 4.20 (N-CH₃) |
| 2-Methyl-4-nitroindazole | 8.05 | 7.90 | 7.45 | 8.40 | 4.35 (N-CH₃) |
| 7-Nitroindazole | 8.40 | 7.80 | 7.30 | - | - |
| 1-Methyl-7-nitroindazole | 8.25 | 7.75 | 7.25 | - | 4.15 (N-CH₃) |
| 2-Methyl-7-nitroindazole | 8.10 | 7.70 | 7.20 | - | 4.30 (N-CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃ [1]
| Compound/Carbon | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| 4-Nitroindazole | 136.0 | 140.5 | 142.0 | 122.5 | 128.0 | 118.0 | 125.0 | - |
| 1-Methyl-4-nitroindazole | 135.5 | 140.0 | 141.5 | 122.0 | 127.5 | 117.5 | 124.5 | 35.0 (N-CH₃) |
| 2-Methyl-4-nitroindazole | 143.0 | 139.5 | 141.0 | 121.5 | 127.0 | 117.0 | 124.0 | 40.0 (N-CH₃) |
| 7-Nitroindazole | 137.0 | 141.0 | 120.0 | 125.0 | 129.0 | 145.0 | 122.0 | - |
| 1-Methyl-7-nitroindazole | 136.5 | 140.5 | 119.5 | 124.5 | 128.5 | 144.5 | 121.5 | 35.5 (N-CH₃) |
| 2-Methyl-7-nitroindazole | 144.0 | 140.0 | 119.0 | 124.0 | 128.0 | 144.0 | 121.0 | 40.5 (N-CH₃) |
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Substituted Nitroindazoles
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (indazole) | 3100-3000 | Medium, broad |
| C-H Stretch (aromatic) | 3150-3050 | Medium |
| C=C Stretch (aromatic) | 1620-1580 | Medium to weak |
| NO₂ Asymmetric Stretch | 1550-1530 | Strong |
| NO₂ Symmetric Stretch | 1360-1340 | Strong |
| C-N Stretch | 1350-1250 | Medium |
Note: Specific peak positions can vary based on the substitution pattern and physical state of the sample.
Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Nitro-Aromatic Compounds
| Compound Class | Typical λ_max 1 (nm) | Typical λ_max 2 (nm) | Solvent |
| Nitroindazoles | ~250-280 | ~320-380 | Ethanol/Methanol (B129727) |
| Nitroanilines | ~230-260 | ~370-410 | Ethanol |
| Nitrobenzaldehydes | ~260-280 | ~300-330 | Methanol |
Note: The absorption maxima are influenced by the position of the nitro group, other substituents, and the solvent used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: Spectra are typically recorded on a 400 MHz or 600 MHz NMR spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the nitroindazole derivative in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to a series of singlets, with chemical shifts referenced to the solvent peak.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly recorded using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Alternatively, for compounds that are soluble in suitable infrared-transparent solvents, a solution can be prepared and analyzed in a liquid cell.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock solutions of the nitroindazole derivatives are prepared in a spectroscopic grade solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. These are then diluted to a final concentration in the range of 10-50 µM to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0). Spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm. A solvent blank is used as a reference.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of newly synthesized substituted nitroindazoles and a conceptual signaling pathway that could be investigated.
References
A Comparative Guide to the Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health burden, with current treatments facing challenges of toxicity, resistance, and complex administration routes. The scientific community is in a continuous search for novel, effective, and safer antileishmanial agents. Among the promising candidates, indazole derivatives have emerged as a noteworthy class of heterocyclic compounds with potent antileishmanial activity. This guide provides a comprehensive comparison of 3-chloro-6-nitro-1H-indazole derivatives against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.
Data Presentation: In Vitro Antileishmanial Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of various 3-chloro-6-nitro-1H-indazole derivatives and other antileishmanial agents against different Leishmania species. This quantitative data allows for a direct comparison of the potency of these compounds.
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [1]
| Compound | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Table 2: Comparative Antileishmanial Activity of Other Indazole Derivatives and Standard Drugs
| Compound/Drug | Leishmania Species | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Reference |
| NV6 (Indazole derivative) | L. amazonensis | - | 0.43 | [2] |
| NV6 (Indazole derivative) | L. infantum | - | 3.8 | [2] |
| NV6 (Indazole derivative) | L. mexicana | - | 2.2 | [2] |
| NV16 (Indazole derivative) | L. amazonensis | - | 0.17 | [2] |
| Amphotericin B | L. donovani | 0.6 - 0.7 | 0.1 - 0.4 | [3] |
| Miltefosine | L. donovani | 0.4 - 3.8 | 0.9 - 4.3 | [3] |
| Miltefosine | L. mexicana | - | 8 | [4] |
| Pentostam | L. donovani | 75.39 µg/ml (after 72hr) | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these antileishmanial compounds.
In Vitro Antileishmanial Susceptibility Testing (MTT Assay)
This assay determines the susceptibility of Leishmania promastigotes to the test compounds.
-
Leishmania Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) solution, and 25 mM HEPES buffer at 25°C.
-
Assay Preparation: Logarithmic phase promastigotes are seeded in a 96-well flat-bottom microtiter plate at a density of 2 x 10^6 cells/mL.[7]
-
Compound Addition: The 3-chloro-6-nitro-1H-indazole derivatives and reference drugs are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated parasites and solvent-only controls are also included.
-
Incubation: The plates are incubated at 22°C for 72 hours.[7]
-
MTT Addition and Incubation: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO or an acidified isopropanol (B130326) solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite viability by 50% compared to the untreated control, is calculated from the dose-response curves.
Cytotoxicity Assay on Mammalian Cells
This assay is essential to determine the selectivity of the compounds by assessing their toxicity to mammalian cells.
-
Cell Culture: A mammalian cell line (e.g., murine macrophages or human cell lines) is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics in a 96-well plate until they reach the desired confluence.
-
Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of the cells.[8] The protocol is similar to the one described for Leishmania, with adjustments for the specific cell line and incubation times.
-
CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of the mammalian cells by 50%, is calculated.
-
Selectivity Index (SI) Calculation: The selectivity index is determined by dividing the CC50 value by the IC50 value against the Leishmania amastigotes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.[9]
Mandatory Visualizations
Experimental Workflow for In Vitro Antileishmanial Activity Screening
Caption: Workflow of the in vitro MTT assay for antileishmanial activity.
The Trypanothione (B104310) Reductase (TryR) Pathway in Leishmania
Molecular docking studies have suggested that 3-chloro-6-nitro-1H-indazole derivatives may exert their antileishmanial effect by inhibiting trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[6] This pathway is absent in humans, making TryR an attractive drug target.
Caption: The Trypanothione Reductase (TryR) pathway and the inhibitory action of indazole derivatives.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-6-nitro-1H-indazole: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-6-nitro-1H-indazole (CAS No. 6494-19-5). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended to be a primary resource for handling and disposing of this chemical, fostering a culture of safety that extends beyond the product itself.
I. Understanding the Hazards
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure the following PPE is worn and procedures are followed:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1] On-site treatment or disposal via standard trash or sewer systems is not appropriate.
Key Disposal Considerations
| Step | Action | Rationale |
| 1. Waste Collection | Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and properly sealed container.[1][2] | To prevent accidental release and exposure. |
| 2. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "6494-19-5," and any relevant hazard symbols (e.g., harmful, irritant). | To ensure proper identification and handling by waste management personnel. |
| 3. Storage | Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Ensure the storage location is secure and accessible only to authorized personnel. | To maintain the integrity of the container and prevent accidental reactions or spills. |
| 4. Professional Disposal | Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. | To ensure the waste is transported, treated, and disposed of in compliance with all legal and environmental regulations. |
IV. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[1] Collect all cleaning materials and dispose of them as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methyl-6-nitro-1H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-6-nitro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2][3]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. All PPE should meet established safety standards (e.g., ANSI, EN).[1][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is required when there is a splash hazard.[1][4] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as the substance is harmful and causes skin irritation.[1] |
| Body Protection | Flame-retardant lab coat. Chemical-resistant apron for larger quantities. | Protects against skin contact and contamination of personal clothing.[1][5][6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][6] | Prevents inhalation of harmful dust and fumes that may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
Safe Handling Protocol
The following step-by-step protocol outlines the safe handling of this compound in a laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.
-
Decontaminate the work surface within the fume hood before and after use.
2. Weighing and Transferring:
-
Always handle the solid form of this compound within a chemical fume hood to contain any dust.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Carefully transfer the desired amount using a clean spatula. Avoid generating dust clouds.
-
Promptly and securely seal the source container after dispensing.
3. Solution Preparation:
-
When dissolving the compound, slowly add the solid this compound to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
4. Post-Handling Procedures:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Spill and Emergency Procedures
1. Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Use dry cleanup procedures; avoid generating dust.[1]
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material and place it into a labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
2. Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert personnel.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Only personnel trained in hazardous spill response should perform the cleanup.
3. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.[1][7][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste (e.g., residual powder, contaminated weigh boats, gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
2. Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
-
Keep waste containers tightly closed when not in use.[1]
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup.[1][7]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][8]
-
Provide the waste manifest with the complete chemical name, quantity, and known hazards.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
